molecular formula C13H19BFNO4 B1408763 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid CAS No. 944279-32-7

3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

Cat. No.: B1408763
CAS No.: 944279-32-7
M. Wt: 283.11 g/mol
InChI Key: KJBZMTQVEIRBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid (CAS 944279-32-7) is a specialized arylboronic acid reagent of high interest in organic and medicinal chemistry research. Its primary application is in Suzuki-Miyaura cross-coupling reactions , where it serves as a key building block for the formation of carbon-carbon bonds, enabling the construction of complex biaryl frameworks found in pharmaceuticals and bioactive molecules . The structure of this compound features two distinct functional groups that define its utility. The boronic acid group facilitates the coupling with aryl halides in palladium-catalyzed reactions . The morpholine moiety , a common feature in pharmacologically active compounds, enhances the molecule's solubility and stability, making it more suitable for various chemical transformations in diverse solvent systems . Beyond its role in traditional synthesis, this compound and its structural analogs are valuable in advanced biomedical research. Derivatives of boronic acids are being actively investigated as potential therapeutic agents. For instance, recent research has explored the use of similar boronic acids in the design of novel non-steroidal antiandrogens for the treatment of prostate cancer , where the boronic acid group acts as a bioisostere for nitro or cyano groups to potentially improve binding affinity and reduce toxicity . Furthermore, phenylboronic acid derivatives are pivotal in developing glucose-responsive systems for insulin delivery and diabetic wound healing, leveraging their ability to form reversible bonds with diols like glucose . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, noting that safety information indicates potential hazards such as skin and eye irritation .

Properties

IUPAC Name

[3-fluoro-4-(3-morpholin-4-ylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO4/c15-12-10-11(14(17)18)2-3-13(12)20-7-1-4-16-5-8-19-9-6-16/h2-3,10,17-18H,1,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBZMTQVEIRBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCOCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structural elucidation of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid, a key building block in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind the selection of each analytical technique and the interpretation of the resulting data.

Introduction: The Significance of a Multifaceted Molecule

This compound (MF: C13H19BFNO4, CAS: 944279-32-7) is a molecule of significant interest in medicinal chemistry.[1][2] Its structure combines several key pharmacophoric elements: a phenylboronic acid moiety, a fluorine substituent, and a morpholinopropoxy side chain. The boronic acid group is a versatile functional group, renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems.[3][4][5][6] The fluorine atom can significantly modulate the physicochemical properties of the molecule, including its acidity, metabolic stability, and binding interactions.[7][8][9] The morpholine group, a common feature in many clinically approved drugs, often enhances aqueous solubility and provides a key interaction point with biological targets.[10][11]

Given this structural complexity and the potential for diverse applications, a rigorous and multi-pronged approach to its structural characterization is paramount. This guide will walk through a logical workflow for confirming the identity and purity of this compound, utilizing a suite of modern analytical techniques.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

The structural elucidation of a novel or synthesized molecule like this compound is a process of assembling evidence from various analytical techniques. Each technique provides a unique piece of the structural puzzle. Our strategy is to move from foundational techniques that confirm the presence of key functional groups and the overall molecular mass to more detailed spectroscopic methods that map the precise connectivity of the atoms.

Structural_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Mapping cluster_2 Definitive 3D Structure Mass_Spec Mass Spectrometry (Molecular Weight & Formula) IR_Spec Infrared Spectroscopy (Functional Groups) Mass_Spec->IR_Spec Confirms functional groups NMR_Spec NMR Spectroscopy (Connectivity & Environment) IR_Spec->NMR_Spec Guides NMR interpretation XRay_Cryst X-ray Crystallography (Absolute Structure) NMR_Spec->XRay_Cryst Provides solution-state structure for comparison NMR_Data_Integration Structure This compound Aromatic Ring Propoxy Chain Morpholine Ring Boronic Acid Fluorine H_NMR ¹H NMR Aromatic signals (m, ~7.2-7.5 ppm) Propoxy signals (t, q, t) Morpholine signals (t, t) Structure:f1->H_NMR Structure:f2->H_NMR Structure:f3->H_NMR C_NMR ¹³C NMR Aromatic C signals Aliphatic C signals Structure:f1->C_NMR Structure:f2->C_NMR Structure:f3->C_NMR F_NMR ¹⁹F NMR Single multiplet Structure:f5->F_NMR B_NMR ¹¹B NMR Broad signal (~28-30 ppm) Structure:f4->B_NMR

References

3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic Acid: Properties, Handling, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block for professionals in pharmaceutical research and synthetic chemistry. The document details its fundamental physicochemical properties, including a definitive molecular weight of 283.11 g/mol .[1][2] Beyond its core data, this guide offers expert insights into the critical aspects of its handling, storage, and inherent stability challenges, such as protodeboronation and boroxine formation.[3][4] A detailed, exemplar protocol for its application in the Suzuki-Miyaura cross-coupling reaction is provided, explaining the causal reasoning behind procedural steps. Furthermore, its advanced applications in drug development, including its role in constructing targeted therapies and pH-responsive drug delivery systems, are explored.[5][6] This paper serves as an essential resource for scientists aiming to effectively utilize this versatile reagent in their research endeavors.

Introduction: The Role of Arylboronic Acids in Medicinal Chemistry

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The utility of arylboronic acids extends beyond their function as synthetic intermediates. The boronic acid moiety itself is a unique functional group—a Lewis acid capable of forming reversible covalent bonds with diols, such as those found in saccharides. This property has led to their exploration in advanced applications, including glucose sensing and targeted drug delivery systems that recognize specific glycosylation patterns on cell surfaces, which are often altered in cancer cells.[6] this compound is a multifunctional reagent that embodies these capabilities, offering a reactive handle for cross-coupling while incorporating features beneficial for drug-like properties.

Physicochemical Properties

The specific structure of this compound imparts a unique combination of reactivity and physical properties. The electron-withdrawing fluoro group modifies the electronic nature of the phenyl ring, influencing its reactivity in cross-coupling reactions. The morpholinopropoxy side chain introduces a basic, hydrophilic handle that can enhance aqueous solubility and provides a site for salt formation or hydrogen bonding interactions with biological targets.

Table 1: Core Physicochemical Data

PropertyValueSource(s)
Molecular Weight 283.11 g/mol [1][2]
Molecular Formula C₁₃H₁₉BFNO₄[1]
CAS Number 944279-32-7[1]
Typical Purity ≥95%[2]
Appearance Solid[7]

Handling, Storage, and Stability Considerations

While invaluable, arylboronic acids require careful handling to ensure their integrity and reactivity. Their stability is a critical factor that researchers must manage to achieve reproducible results.

Key Stability Challenges:

  • Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced with a C-H bond, rendering the reagent inactive for cross-coupling.[3] This process can be accelerated by the presence of moisture, acid, or base, and certain palladium catalysts under specific conditions.[8]

  • Boroxine Formation: Arylboronic acids can readily undergo dehydration to form stable, cyclic trimeric anhydrides known as boroxines.[4] While boroxines are often competent in cross-coupling reactions, their formation means that the material in the bottle is a mixture, which can complicate accurate massing and stoichiometry calculations.

  • Hygroscopicity: Boronic acids can absorb moisture from the atmosphere, which can promote decomposition and lead to clumping.[4][9]

Best Practices for Storage and Handling:

  • Storage Conditions: To mitigate decomposition, this compound should be stored in a tightly sealed container in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Use of Boronate Esters: For long-term storage or applications requiring high precision, converting the boronic acid to a more stable derivative, such as a pinacol ester, is a highly effective strategy. These esters are less hygroscopic, not prone to boroxine formation, and are generally more robust.[4]

  • Regulatory Insight: In the context of API synthesis, residual arylboronic acids may be considered potentially genotoxic impurities (PGIs).[8] Therefore, synthetic routes must be designed to effectively remove or decompose any unreacted boronic acid from the final product.[8]

Core Application: Suzuki-Miyaura Cross-Coupling Protocol

The primary application of this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling to form a biaryl linkage. The following is a detailed, self-validating protocol that explains the rationale behind each component.

Exemplar Protocol: Synthesis of a Biaryl Compound

This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br).

Reagents & Equipment:

  • This compound (1.2 equivalents)

  • Aryl Bromide (Ar-Br, 1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Step-by-Step Methodology:

  • Vessel Preparation: The reaction vessel is charged with the aryl bromide, this compound, and the base.

    • Rationale: Combining the solids first is efficient. Using 1.2 equivalents of the boronic acid ensures complete consumption of the potentially more valuable aryl halide.

  • Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., by three cycles of vacuum/backfill with nitrogen).

    • Rationale: The palladium(0) catalyst is sensitive to oxidation by air, which would deactivate it. An inert atmosphere is crucial for catalytic turnover and reaction efficiency.

  • Solvent and Catalyst Addition: The degassed solvent mixture is added, followed by the palladium catalyst.

    • Rationale: Degassing the solvent (by sparging with nitrogen or freeze-pump-thaw cycles) removes dissolved oxygen. The mixed solvent system (dioxane/water) is necessary to dissolve both the organic substrates and the inorganic base. The base is critical for the transmetalation step of the catalytic cycle, forming the more reactive boronate species.

  • Reaction: The mixture is heated (e.g., to 80-100 °C) with vigorous stirring and monitored by TLC or LC-MS until the aryl bromide is consumed.

    • Rationale: Heating accelerates the reaction rate. Monitoring ensures the reaction is driven to completion and helps prevent the formation of degradation byproducts from prolonged heating.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Rationale: The aqueous wash removes the inorganic base and salts. Brine helps to break up emulsions. Drying removes residual water before solvent evaporation.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to isolate the desired biaryl product.

    • Rationale: Purification is necessary to remove residual catalyst, unreacted boronic acid, and any side products.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation Reagents 1. Charge Vessel (Boronic Acid, Aryl Halide, Base) Inert 2. Establish Inert Atmosphere (Nitrogen/Argon Purge) Solvents 3. Add Degassed Solvents & Catalyst Heat 4. Heat and Stir (e.g., 90°C) Solvents->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Aqueous Workup (Quench, Extract, Dry) Monitor->Workup Purify 7. Purify (Column Chromatography) Workup->Purify Product Final Product Purify->Product Drug_Delivery_Concept cluster_targeting Targeting Mechanism cluster_release Drug Release Mechanism Nanoparticle Drug-Loaded Nanoparticle (Decorated with Boronic Acid) CancerCell Cancer Cell (Overexpresses Sialic Acid) Nanoparticle->CancerCell Binds to Sialic Acid AcidicEnv Acidic Tumor Microenvironment (Low pH) CancerCell->AcidicEnv Internalization Cleavage Boronate Ester Bond Cleavage AcidicEnv->Cleavage Drug Drug Payload Cleavage->Drug Releases

References

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic Acid: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, improved binding affinity, and better bioavailability. When combined with the versatile reactivity of the boronic acid functional group, particularly in palladium-catalyzed cross-coupling reactions, fluorinated arylboronic acids emerge as indispensable tools in the medicinal chemist's arsenal. This guide provides a comprehensive technical overview of the synthesis of a particularly valuable building block: 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid. Its unique substitution pattern, featuring a fluorine atom ortho to the boronic acid and a morpholinopropoxy side chain, offers a trifecta of desirable attributes: a site for Suzuki-Miyaura coupling, a fluorine atom for property modulation, and a solubilizing morpholine group to enhance aqueous solubility and provide a potential point for further derivatization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, practical understanding of the synthesis and application of this important intermediate.

Retrosynthetic Analysis: A Logic-Driven Approach to the Target Molecule

A sound synthetic strategy begins with a thorough retrosynthetic analysis. The target molecule, this compound, can be logically disconnected at the ether linkage, suggesting a convergent synthesis from two key precursors: 3-Fluoro-4-hydroxyphenylboronic acid and an appropriate C3-morpholino electrophile, such as 4-(3-chloropropyl)morpholine . This approach is advantageous as it allows for the independent synthesis and purification of the precursors, leading to a more efficient and higher-yielding final step.

G cluster_precursors Key Precursors Target This compound Disconnection C-O Bond Formation (Williamson Ether Synthesis) Target->Disconnection Precursor1 3-Fluoro-4-hydroxyphenylboronic acid Precursor2 4-(3-Chloropropyl)morpholine Disconnection->Precursor1 Disconnection->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

This guide will detail the synthesis of each precursor followed by the crucial coupling reaction and final purification.

Part I: Synthesis of Precursor 1: 3-Fluoro-4-hydroxyphenylboronic Acid

The synthesis of 3-Fluoro-4-hydroxyphenylboronic acid can be achieved through various routes. A common and reliable method involves the ortho-lithiation of a protected 2-fluorophenol, followed by quenching with a trialkyl borate and subsequent deprotection. However, for the purposes of this guide, we will consider it a commercially available starting material, as its multi-step synthesis is beyond the scope of providing a direct pathway to our primary target.

Table 1: Properties of 3-Fluoro-4-hydroxyphenylboronic Acid

PropertyValue
CAS Number182344-14-5
Molecular FormulaC₆H₆BFO₃
Molecular Weight155.92 g/mol
AppearanceWhite to off-white powder

Part II: Synthesis of Precursor 2: 4-(3-Chloropropyl)morpholine

This precursor is synthesized via a standard nucleophilic substitution reaction between morpholine and a suitable 1,3-dihalopropane. The use of 1-bromo-3-chloropropane is strategic, as the greater reactivity of the carbon-bromine bond allows for selective displacement by morpholine, leaving the chloro group intact for the subsequent etherification step.

Experimental Protocol: Synthesis of 4-(3-Chloropropyl)morpholine

Reaction Scheme:

G Morpholine Morpholine Arrow -> Morpholine->Arrow Toluene, Reflux BromoChloroPropane 1-Bromo-3-chloropropane BromoChloroPropane->Arrow Product 4-(3-Chloropropyl)morpholine Byproduct Morpholine HBr Arrow->Product Arrow->Byproduct

Caption: Synthesis of 4-(3-Chloropropyl)morpholine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Morpholine87.1211.0 mL (11.0 g)0.126
1-Bromo-3-chloropropane157.4410.0 g (6.3 mL)0.0635
Toluene-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) and toluene (100 mL).

  • Slowly add morpholine (11.0 mL, 127 mmol, 2.0 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours. The formation of a white precipitate (morpholine hydrobromide) will be observed.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the morpholine hydrobromide precipitate.

  • Wash the filtrate with deionized water (2 x 50 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to yield a crude oil.

  • Purify the crude product by vacuum distillation to afford 4-(3-chloropropyl)morpholine as a colorless to light yellow liquid. A typical yield is around 96%.[1]

Characterization Data:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 3.70-3.80 (m, 4H), 3.60 (t, 2H), 2.40-2.60 (m, 6H), 1.90 (m, 2H).

  • MS (M+H)⁺: 164.

Part III: Core Synthesis: Williamson Ether Synthesis of this compound

This pivotal step involves the O-alkylation of the phenolic hydroxyl group of 3-Fluoro-4-hydroxyphenylboronic acid with the previously synthesized 4-(3-chloropropyl)morpholine. The reaction is carried out in the presence of a base to deprotonate the phenol, forming a phenoxide which then acts as a nucleophile.

Experimental Protocol: Williamson Ether Synthesis

Reaction Scheme:

G Precursor1 3-Fluoro-4-hydroxyphenylboronic acid Arrow -> Precursor1->Arrow Precursor2 4-(3-Chloropropyl)morpholine Precursor2->Arrow Product This compound Base Base (e.g., K₂CO₃) Base->Arrow Solvent Solvent (e.g., DMF) Solvent->Arrow Arrow->Product

Caption: Williamson ether synthesis of the target molecule.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Fluoro-4-hydroxyphenylboronic acid155.92(To be calculated)(To be calculated)
4-(3-Chloropropyl)morpholine163.65(To be calculated)(To be calculated)
Potassium Carbonate (K₂CO₃)138.21(To be calculated)(To be calculated)
Dimethylformamide (DMF)-(To be determined)-

Generalized Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Fluoro-4-hydroxyphenylboronic acid (1.0 eq).

  • Add anhydrous potassium carbonate (2.0-3.0 eq) and a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 4-(3-chloropropyl)morpholine (1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • The work-up and purification of boronic acids can be challenging due to their propensity to form anhydrides and their amphiphilic nature. A common purification strategy involves an acid-base extraction.

    • Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

    • Wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove organic impurities.

    • Adjust the pH of the aqueous layer to ~7-8 with a base (e.g., saturated sodium bicarbonate).

    • Extract the product into a suitable organic solvent like ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Further purification can be achieved by recrystallization or column chromatography on silica gel, though the latter can sometimes lead to decomposition of boronic acids.[2]

Trustworthiness and Self-Validation: The progress of the reaction should be meticulously monitored by an appropriate analytical technique (TLC or LC-MS). The identity and purity of the final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Key Properties of this compound

PropertyValue
CAS Number944279-32-7
Molecular FormulaC₁₃H₁₉BFNO₄
Molecular Weight283.11 g/mol
Purity (Typical)>98%

Part IV: Application in Suzuki-Miyaura Cross-Coupling

The synthetic utility of this compound lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of complex biaryl and heteroaryl structures.

Generalized Suzuki-Miyaura Coupling Protocol:

Reaction Scheme:

G BoronicAcid This compound Arrow -> BoronicAcid->Arrow ArylHalide Aryl/Heteroaryl Halide (Ar-X) ArylHalide->Arrow Product Coupled Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Arrow Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Arrow Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Arrow Arrow->Product

Caption: Suzuki-Miyaura coupling with the target boronic acid.

Materials:

ReagentRole
This compoundBoronic acid partner
Aryl or Heteroaryl Halide (e.g., bromide or iodide)Coupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Activator
Solvent (e.g., Dioxane/water, Toluene/water, DMF)Reaction medium

Generalized Procedure:

  • In a reaction vessel, combine this compound (1.0-1.5 eq), the aryl/heteroaryl halide (1.0 eq), a palladium catalyst (typically 1-5 mol%), and a base (2.0-3.0 eq).

  • Add the chosen solvent system. The reaction is often performed in a mixture of an organic solvent and water.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography or recrystallization.

The palladium-catalyzed cross-coupling reaction offers broad functional group tolerance and generally proceeds in high yields, making it a highly reliable and versatile transformation.[3]

Conclusion: A Versatile Building Block for Next-Generation Therapeutics

The synthesis of this compound, while requiring careful execution of standard organic transformations, provides access to a highly valuable and versatile building block for drug discovery. The strategic placement of the fluoro, boronic acid, and morpholinopropoxy groups offers a unique combination of properties that can be leveraged to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. This guide has provided a detailed, practical framework for the synthesis and application of this key intermediate, grounded in established chemical principles and field-proven methodologies.

References

A Comprehensive Technical Guide to the Solubility of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes established principles of organic chemistry and analytical methodologies to offer a robust predictive solubility profile and a comprehensive experimental framework for its determination. By understanding the influence of the compound's distinct functional groups—a fluorinated phenyl ring, a morpholino moiety, and a boronic acid group—researchers can anticipate its behavior in various solvent systems. This guide furnishes detailed, step-by-step protocols for both thermodynamic solubility assessment and its analytical quantification, empowering scientists to generate reliable and reproducible solubility data critical for applications in drug discovery, process chemistry, and formulation development.

Introduction: The Significance of Solubility in Drug Development

This compound is a substituted arylboronic acid of interest in medicinal chemistry and organic synthesis. Its utility in applications such as the Suzuki-Miyaura cross-coupling reaction and its potential as a building block for pharmacologically active agents underscore the importance of understanding its fundamental physicochemical properties. Among these, solubility is a critical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic candidate.

A compound's solubility dictates its suitability for various stages of the drug development pipeline:

  • Chemical Synthesis and Purification: The choice of solvents for reactions and crystallization is directly dependent on the solubility of the reactants, intermediates, and final product.[1]

  • Formulation: Developing a bioavailable drug product requires a thorough understanding of the active pharmaceutical ingredient's (API) solubility in pharmaceutically acceptable excipients and solvent systems. Poor solubility can lead to low bioavailability and therapeutic inefficacy.

  • In Vitro and In Vivo Screening: The preparation of stock solutions for biological assays necessitates solvents in which the compound is sufficiently soluble and stable.

This guide provides a foundational understanding of the factors expected to govern the solubility of this compound and equips researchers with the necessary protocols to determine it empirically.

Predicted Solubility Profile

The solubility of this compound is a composite of the contributions from its three primary structural components: the phenylboronic acid, the morpholino group, and the fluoro substituent.

Influence of the Phenylboronic Acid Moiety

Phenylboronic acid itself exhibits poor solubility in nonpolar solvents like hexanes and carbon tetrachloride, but is soluble in most polar organic solvents.[2] Its aqueous solubility is limited, reported to be around 10 g/L at 20°C.[2] Boronic acids are weak Lewis acids and have a tendency to undergo dehydration to form cyclic anhydrides known as boroxines, which can be less soluble and complicate solubility measurements.[2][3]

The Role of the Morpholino Group

The morpholine ring is a polar, basic functional group. Morpholine is miscible with water and a wide range of organic solvents, including alcohols, ethers, and ketones.[4][5] The presence of the morpholino group in the target molecule is expected to significantly enhance its polarity and introduce a pH-dependent solubility profile in aqueous media. The nitrogen atom in the morpholine ring can be protonated under acidic conditions, forming a cationic species that is likely to exhibit increased aqueous solubility.

The Fluoro Substituent

The fluorine atom on the phenyl ring is an electron-withdrawing group that can influence the acidity (pKa) of the boronic acid. Changes in pKa can, in turn, affect the compound's solubility at different pH values.[6]

Predicted Solubility in Common Solvents

Based on the analysis of its functional groups, the following solubility trends can be predicted:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Water, Methanol, Ethanol)Moderate to HighThe morpholino and boronic acid groups can engage in hydrogen bonding. Aqueous solubility is expected to be pH-dependent.
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)HighThese solvents are effective at solvating polar molecules.
Ethers (e.g., THF, Diethyl Ether)ModeratePhenylboronic acid shows good solubility in ethers.[1][7][8]
Chlorinated (e.g., Dichloromethane, Chloroform)ModeratePhenylboronic acid has moderate solubility in chloroform.[1][3]
Nonpolar (e.g., Hexane, Toluene)LowThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.

Experimental Determination of Thermodynamic Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the thermodynamic solubility of a compound.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, pH buffers, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector

Step-by-Step Protocol
  • Preparation: Accurately weigh an excess amount of the solid compound into a series of vials.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered solution with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh 1. Weigh Excess Solid add_solvent 2. Add Solvent weigh->add_solvent shake 3. Agitate at Constant Temp (24-48h) add_solvent->shake centrifuge 4. Centrifuge/Settle shake->centrifuge collect 5. Collect Supernatant centrifuge->collect filter 6. Filter Sample collect->filter dilute 7. Dilute Filtrate filter->dilute quantify 8. Quantify by HPLC/UPLC dilute->quantify

Figure 1. Experimental workflow for thermodynamic solubility determination.

Analytical Quantification

A robust and validated analytical method is crucial for the accurate determination of the compound's concentration in the saturated solution.

UPLC-MS Method for Boronic Acid Analysis

An Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method is highly suitable for the analysis of a broad range of boronic acids.[9]

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is often effective.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.

  • Detection: Mass spectrometry provides high sensitivity and selectivity, which is beneficial for analyzing complex mixtures or low concentrations.

  • Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

Considerations for Method Development
  • Boroxine Formation: The analytical method should be developed to minimize the on-column dehydration of the boronic acid to its boroxine form, or to ensure that both forms are accounted for in the quantification.

  • Linearity and Range: The method must be validated for linearity, accuracy, and precision over the expected concentration range of the solubility samples. The limit of detection (LOD) and limit of quantification (LOQ) should also be established.[9][10]

Data Interpretation and Reporting

The solubility should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at a specified temperature. For pH-dependent solubility studies, the data should be presented as a plot of solubility versus pH. This profile is particularly important for compounds with ionizable groups like the morpholine moiety, as it provides insights into the pH range where the compound is most and least soluble, which is critical for oral drug formulation.

Conclusion

While direct, published solubility data for this compound is scarce, a scientifically sound prediction of its solubility profile can be made based on its chemical structure. The presence of both a polar, basic morpholino group and a weakly acidic boronic acid group suggests a complex solubility behavior, particularly in aqueous systems where pH will be a critical determinant. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to confidently and accurately determine the solubility of this compound. The generation of such fundamental data is an indispensable step in advancing its potential applications in pharmaceutical research and development.

References

An In-Depth Technical Guide to the Spectral Analysis of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid is a specialized organic compound of significant interest to researchers in drug discovery and materials science. Its unique structure, incorporating a fluorinated phenylboronic acid moiety linked to a morpholine group via a propyl ether chain, presents a fascinating case study for spectral analysis. Phenylboronic acids are crucial building blocks in Suzuki-Miyaura cross-coupling reactions, while the fluorine atom can significantly modulate the compound's electronic properties, metabolic stability, and binding affinity in biological systems. The morpholine group often enhances aqueous solubility and can serve as a key pharmacophore.

Molecular Structure and Predicted Mass Spectrometry

The structural features of this compound (Molecular Formula: C₁₃H₁₉BFNO₄, Molecular Weight: 283.11 g/mol ) dictate its fragmentation behavior in mass spectrometry.

Predicted Mass Spectrum Analysis (Electron Ionization - EI)

Under electron ionization, the molecular ion peak ([M]⁺) at m/z 283 is expected to be observed, although its intensity may be low due to the molecule's susceptibility to fragmentation. The fragmentation pattern will likely be dominated by cleavages at the ether linkage and within the morpholine ring.

Key Predicted Fragments:

  • Benzylic Cleavage: The bond between the propyl chain's oxygen and the phenyl ring is a likely point of initial fragmentation, leading to a resonance-stabilized ion.

  • Morpholine Ring Fragmentation: The morpholine ring can undergo characteristic fragmentation pathways, often involving the loss of small neutral molecules. A prominent fragment is often observed at m/z 57, corresponding to the [C₃H₇N]⁺ fragment from the morpholine ring.[1] Another common fragmentation involves the loss of a C₂H₄O moiety.

  • Propoxy Chain Fragmentation: Cleavage along the propyl chain can also occur, leading to a series of fragments separated by 14 amu (CH₂).

  • Boronic Acid Fragmentation: Phenylboronic acids are known to fragment with the loss of water and subsequent formation of boroxine structures, though this is more prevalent in the gas phase under specific conditions.

A summary of predicted key fragments is presented in Table 1.

Predicted m/z Proposed Fragment Fragmentation Pathway
283[C₁₃H₁₉BFNO₄]⁺Molecular Ion ([M]⁺)
197[C₇H₁₄NO₂]⁺Cleavage of the Ar-O bond
155[C₆H₅BFO₂]⁺Cleavage of the O-propyl bond
128[C₇H₁₄NO]⁺Fragment from the morpholinopropoxy side chain
86[C₄H₈NO]⁺Morpholine ring fragment
57[C₃H₇N]⁺Characteristic morpholine fragment

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local electronic environment of the fluorine and boron atoms.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the aromatic, propyl chain, and morpholine protons.

  • Aromatic Region (δ 6.8-7.5 ppm): The three protons on the phenyl ring will appear in this region. Due to the fluorine substitution, they will exhibit complex splitting patterns arising from both homo- and heteronuclear coupling (¹H-¹H and ¹H-¹⁹F). The proton ortho to the boronic acid group is expected to be the most downfield.

  • Propoxy and Morpholine Region (δ 2.0-4.2 ppm): The protons of the propyl chain and the morpholine ring will resonate in this region. The methylene group attached to the phenolic oxygen (-O-CH₂) will be the most downfield of the propyl chain protons, likely appearing as a triplet around 4.1 ppm. The methylene group adjacent to the morpholine nitrogen (-N-CH₂) will also be downfield, expected around 2.5 ppm. The morpholine protons will appear as two distinct multiplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all 13 carbon atoms in the molecule.

  • Aromatic Region (δ 110-165 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz.[2] The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond C-F couplings. The carbon attached to the boronic acid group will be broad due to the quadrupolar boron nucleus.

  • Aliphatic Region (δ 25-70 ppm): The carbons of the propyl chain and the morpholine ring will appear in this region. The carbon of the -O-CH₂- group will be the most downfield aliphatic carbon. The morpholine carbons will show two distinct signals, with the carbons adjacent to the oxygen appearing more downfield than those adjacent to the nitrogen.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring. The chemical shift will be influenced by the electronic effects of the boronic acid and the propoxy substituents. For a fluorine atom on a benzene ring, the chemical shift is typically in the range of -100 to -140 ppm relative to CFCl₃.[3] This signal will be split by the neighboring aromatic protons.

¹¹B NMR Spectroscopy

The boron NMR spectrum is highly characteristic for boronic acids. For a tricoordinate (sp² hybridized) boron atom in an arylboronic acid, a single, often broad, signal is expected in the range of δ +27 to +33 ppm.[4][5][6] The broadness of the signal is due to the quadrupolar nature of the boron nucleus.

Experimental Protocols

NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra for compounds like this compound is crucial for accurate structural elucidation.

Sample Preparation:

  • Weigh approximately 10-20 mg of the sample for ¹H NMR and 30-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds and its high boiling point.

  • Transfer the solution to a clean, dry 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[7]

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse experiment, often with proton decoupling.

    • Spectral Width: A wide spectral window should be used initially to locate the signal.

  • ¹¹B NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 100 ppm centered around +30 ppm.

Mass Spectrometry (Electrospray Ionization - ESI)

ESI-MS is a soft ionization technique suitable for analyzing polar and thermally labile molecules.

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a mixture of acetonitrile and water (often 1:1 v/v) containing a small amount of formic acid (0.1%) to promote protonation.[8]

Instrumentation and Parameters:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution mass measurements.

  • Ionization Mode: Positive ion mode is preferred due to the presence of the basic morpholine nitrogen.

  • Infusion: The sample can be introduced directly via a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Range: Scan from m/z 50 to 500.

Data Visualization

Predicted Molecular Fragmentation

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

G M [M]⁺˙ m/z = 283 F1 Fragment m/z = 197 M->F1 - C₆H₄BFO F2 Fragment m/z = 155 M->F2 - C₆H₁₂NO₂ F3 Fragment m/z = 86 F1->F3 - C₃H₇O F4 Fragment m/z = 57 F3->F4 - C₂H₅

Caption: Predicted EI-MS fragmentation of the target compound.

NMR Analysis Workflow

The logical flow for a comprehensive NMR analysis of the target compound is outlined below.

G cluster_nmr NMR Analysis H1 ¹H NMR (Proton Environment) TwoD 2D NMR (COSY, HSQC) (Connectivity) H1->TwoD C13 ¹³C NMR (Carbon Skeleton) C13->TwoD F19 ¹⁹F NMR (Fluorine Environment) Structure Structure Elucidation F19->Structure B11 ¹¹B NMR (Boron Hybridization) B11->Structure TwoD->Structure

References

A Comprehensive Technical Guide to the Safe Handling of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid. As a specialized reagent in contemporary drug discovery and organic synthesis, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from structurally related compounds to offer a robust framework for risk assessment and management.

Compound Identification and Properties

This compound is a bifunctional organic compound increasingly utilized in medicinal chemistry and materials science. Its structure, featuring a fluorinated phenylboronic acid moiety linked to a morpholine group via a propyl ether chain, presents a unique combination of chemical reactivity and potential biological activity.

Property Value Source
CAS Number 944279-32-7[1]
Molecular Formula C13H19BFNO4[1]
Molecular Weight 283.11 g/mol [1]
Appearance Typically a solid powderInferred from related compounds[2]
Purity Commonly available at ≥95% or ≥98%[1]

Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin Irritation: Phenylboronic acids are known to cause skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation: Direct contact with the eyes can lead to serious irritation.[3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of the dust may cause irritation to the respiratory system.[3][4][5][6]

  • Harmful if Swallowed: While acute oral toxicity data for this specific compound is unavailable, related boronic acids are classified as harmful if ingested.[6][7][8]

GHS Hazard Pictograms (Anticipated):

alt text

Signal Word (Anticipated): WARNING[3][4]

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][4][5]

Causality of Hazards: The boronic acid functional group can interact with biological molecules, leading to irritation. The fine, dusty nature of the solid compound increases the risk of inhalation and inadvertent contact. The morpholine and fluoro-substituted phenyl ring may also contribute to the overall toxicological profile.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical for the safe handling of this compound.

Engineering Controls:

  • Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[3][8]

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate vicinity of the work area.[6][8][10]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3][8]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[7][9]

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities or in situations with a higher risk of spillage, additional protective clothing may be necessary.[3][9]

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is required.[3]

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Start Start Handling Procedure Assess Assess Risks Start->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood Handle Handle Compound Fume_Hood->Handle Clean Clean Work Area Handle->Clean Doff_PPE Doff PPE Correctly Clean->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash End Procedure Complete Wash->End

Caption: A generalized workflow for the safe handling of chemical reagents.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is essential to mitigate risks.

Handling:

  • Avoid the formation of dust.[5][8][10]

  • Weigh and transfer the compound in a fume hood.

  • Use appropriate tools (e.g., spatulas, weighing paper) to minimize contamination.

  • Do not eat, drink, or smoke in the laboratory.[6][8][11]

  • Wash hands thoroughly after handling the compound.[6][11]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[3][6][8]

  • Store in a cool, dry place, and consider refrigeration as recommended for many boronic acids.[3][8]

  • Some boronic acids are air-sensitive; storing under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability and to prevent degradation.[8]

Emergency Procedures

Prompt and correct responses to accidental exposure are critical.

First-Aid Measures:

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][12][13]

  • In case of skin contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical attention.[6][12][13]

  • If inhaled: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[6][13][14]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7][8]

Spill and Accidental Release Measures:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[5][8]

    • Place the spilled material into a sealed, labeled container for proper disposal.[5][8]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Prevent entry of unauthorized personnel.

    • Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

Emergency_Response cluster_exposure Accidental Exposure cluster_action Immediate Action cluster_followup Follow-Up Exposure Exposure Event Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Eyes Flush Eyes (15 min) Eye->Flush_Eyes Wash_Skin Wash with Soap & Water Skin->Wash_Skin Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Medical_Attention Seek Medical Attention Flush_Eyes->Medical_Attention Wash_Skin->Medical_Attention if irritation persists Fresh_Air->Medical_Attention if symptoms persist Rinse_Mouth->Medical_Attention

Caption: A decision tree for first-aid response to accidental exposure.

Disposal Considerations

All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.[6][12]

  • Dispose of the compound and any contaminated materials as chemical waste.

  • Do not dispose of down the drain or in general waste.[7][12]

  • Use a licensed professional waste disposal service.[6][7]

Conclusion

While this compound is a valuable tool in research and development, it requires careful and informed handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the procedural guidelines outlined in this document, researchers can work safely and effectively with this compound. Always prioritize a culture of safety and perform a thorough risk assessment before commencing any new experimental work.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid, a versatile building block in modern medicinal chemistry. While specific discovery literature for this exact molecule is not extensively published, this document elucidates a probable synthetic pathway based on established organoboron chemistry. It further details the compound's physicochemical properties and explores its potential applications in drug discovery, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This guide serves as a valuable resource for researchers seeking to leverage the unique structural and electronic properties of this fluorinated phenylboronic acid derivative in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Phenylboronic Acids in Drug Discovery

Phenylboronic acids and their derivatives have become indispensable tools in the arsenal of medicinal chemists.[1] Their utility as key intermediates in the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex organic molecules.[2][3] The introduction of fluorine atoms into these scaffolds can profoundly influence the pharmacokinetic and physicochemical properties of the final drug candidates, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

This compound represents a strategic convergence of these beneficial features. The presence of the boronic acid moiety provides a reactive handle for versatile chemical modifications. The fluorine substituent at the 3-position alters the electronic nature of the phenyl ring, influencing its reactivity and the pKa of the boronic acid. The 4-(3-morpholinopropoxy) group introduces a flexible, polar side chain that can enhance solubility and provide additional interaction points with biological targets. This unique combination of functionalities makes it a highly attractive building block for the synthesis of novel compounds in various therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 944279-32-7[4]
Molecular Formula C13H19BFNO4[4]
Molecular Weight 283.11 g/mol [4]
Purity Typically ≥95%[5]
Appearance White to off-white solidInferred from related compounds

A Plausible Synthetic Pathway: The "Discovery" through Established Chemistry

Retrosynthetic Analysis

The logical disconnection of the target molecule involves breaking the carbon-boron bond and the ether linkage, leading to simpler, commercially available starting materials.

G Target This compound Final_Step Borylation Target->Final_Step C-B bond formation Intermediate_A 4-Bromo-2-fluorophenol Intermediate_B 4-(3-Chloropropyl)morpholine Intermediate_C 4-(4-Bromo-2-fluorophenoxy)propyl)morpholine Etherification Williamson Ether Synthesis Intermediate_C->Etherification C-O bond formation Final_Step->Intermediate_C Etherification->Intermediate_A Etherification->Intermediate_B G Start_A 4-Bromo-2-fluorophenol Step1 Williamson Ether Synthesis (K₂CO₃, CH₃CN, Reflux) Start_A->Step1 Start_B 4-(3-Chloropropyl)morpholine Start_B->Step1 Intermediate 4-(4-Bromo-2-fluorophenoxy)propyl)morpholine Step2 Borylation (1. n-BuLi, THF, -78°C 2. Triisopropyl borate 3. HCl) Intermediate->Step2 Product This compound Step1->Intermediate Step2->Product G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Intermediate1 Ar-Pd(II)-X(L₂) OxAdd->Intermediate1 Transmetalation Transmetalation (Ar'-B(OH)₂ / Base) Intermediate2 Ar-Pd(II)-Ar'(L₂) Transmetalation->Intermediate2 RedElim Reductive Elimination RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product Catalyst_Regen Catalyst Regeneration Intermediate1->Transmetalation Intermediate2->RedElim

References

Methodological & Application

The Strategic Utility of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Complex Scaffolds

In the landscape of medicinal chemistry, the rational design of drug candidates hinges on the availability of versatile and strategically functionalized building blocks. 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid emerges as a premier reagent in this context, offering a unique convergence of structural motifs that address several key challenges in drug development. Its utility is primarily centered on its role as a sophisticated coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of complex biaryl and heteroaryl structures. This application note provides an in-depth guide to the properties, applications, and detailed protocols for the effective use of this valuable synthetic intermediate.

The strategic incorporation of a fluorine atom, a morpholine-containing side chain, and a boronic acid functional group into a single phenyl ring imparts a desirable combination of properties. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. The morpholino group is a well-established pharmacophore, particularly in central nervous system (CNS) drug discovery, where it can improve aqueous solubility, enhance permeability across the blood-brain barrier, and provide a handle for further structural modifications. Finally, the boronic acid moiety serves as a highly efficient and functional group-tolerant handle for the construction of carbon-carbon bonds, a cornerstone of modern synthetic organic chemistry.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 944279-32-7
Molecular Formula C13H19BFNO4
Molecular Weight 283.11 g/mol
Appearance Typically a white to off-white solidGeneral Knowledge
Purity ≥98% (commonly available)

Safety and Handling:

Potential Hazards:

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: Oral toxicity is a potential concern.

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The primary application of this compound lies in its use as a key building block for the synthesis of biologically active molecules, particularly kinase inhibitors. The strategic combination of its structural features makes it an attractive starting material for targeting a wide range of therapeutic areas.

Case Study: Synthesis of Furo[3,2-b]pyridine Kinase Inhibitors

A notable application of this boronic acid is in the synthesis of potent and selective kinase inhibitors based on the furo[3,2-b]pyridine scaffold. These compounds have shown promise in modulating the activity of cdc-like kinases (CLKs) and the Hedgehog signaling pathway, both of which are implicated in cancer and other diseases.

The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction between a halogenated furo[3,2-b]pyridine core and this compound. This key C-C bond-forming step allows for the efficient introduction of the substituted phenyl ring, which is often crucial for achieving high potency and desirable pharmacokinetic properties.

The rationale for using this specific boronic acid in this context is multifaceted:

  • The fluorophenyl moiety can engage in specific binding interactions within the kinase active site, potentially enhancing inhibitory activity.

  • The morpholinopropoxy side chain can improve the solubility and cell permeability of the final compound, which are critical for its biological activity and development as a drug candidate.

  • The boronic acid functionality provides a reliable and high-yielding method for the construction of the target molecule.

Experimental Protocols: A Practical Guide to Suzuki-Miyaura Coupling

The following protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a generalized procedure and may require optimization for specific substrates.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst C Ar-Pd(II)-X(L2) Oxidative Addition Complex A->C B Oxidative Addition B->C E Ar-Pd(II)-Ar'(L2) Diaryl Complex C->E D Transmetalation D->E E->A G Ar-Ar' Coupled Product E->G F Reductive Elimination F->A F->G ArX Ar-X (Aryl Halide) ArX->B Boronic Ar'-B(OH)2 (Boronic Acid) Base Base Boronic->Base Boronate [Ar'-B(OH)3]- Base->Boronate Boronate->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using an aqueous base)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst (1-5 mol%) under a positive flow of the inert gas.

    • Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Reaction Execution: *

Application Notes and Protocols for 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid as a key building block in organic synthesis. This guide moves beyond a simple recitation of steps to offer an in-depth analysis of the compound's unique structural features and their implications for reactivity, particularly in the context of Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed, field-proven protocols are provided, alongside critical insights into reaction optimization, troubleshooting, and purification strategies for the often-challenging basic products.

Introduction: A Privileged Scaffold Building Block

This compound is a sophisticated bifunctional reagent of significant interest in modern drug discovery. Its structure strategically combines three key pharmacophoric elements:

  • A Phenylboronic Acid Moiety: This functional group is a cornerstone of modern synthetic chemistry, serving as a versatile and reliable coupling partner in the Suzuki-Miyaura reaction for the formation of C(sp²)–C(sp²) bonds.

  • An Ortho-Fluoro Substituent: The fluorine atom exerts a powerful influence on the molecule's electronic properties. As an electron-withdrawing group, it can lower the pKa of the boronic acid, potentially influencing transmetalation rates in cross-coupling reactions.[1] In a medicinal chemistry context, fluorine incorporation is a well-established strategy to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.

  • A Morpholinopropoxy Side Chain: The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated to improve physicochemical properties.[2] Its weak basicity can enhance aqueous solubility and bioavailability, while the flexible propoxy linker allows for optimal positioning of this polar group to interact with biological targets or solvent.[3][4] This moiety is particularly prevalent in CNS-active compounds and oncology agents, such as analogues of Gefitinib.[5][6]

This unique combination makes the title compound an invaluable tool for introducing a fluorinated, solubilizing "southern" fragment onto a wide array of aromatic and heteroaromatic cores, accelerating the synthesis of complex, drug-like molecules.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource
CAS Number 944279-32-7[7]
Molecular Formula C₁₃H₁₉BFNO₄[7]
Molecular Weight 283.11 g/mol [7]
Appearance Typically an off-white to white solidSupplier Data
Purity ≥95-98% (Typical)[7][8]
Safety & Handling Precautions:

Boronic acids, as a class, are generally considered irritants.[9] The presence of the morpholine group does not significantly alter these general precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10]

  • Respiratory Protection: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[11] For weighing, a dust mask (e.g., N95) is recommended.

  • Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents. The compound can be hygroscopic, so storage under an inert atmosphere (Nitrogen or Argon) is recommended for long-term stability.[10]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is its participation in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl-aryl structures.[12]

Mechanistic Considerations & Experimental Causality

The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle. Understanding how the unique features of our building block interact with this cycle is key to rational protocol design.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Ar-Pd(II)L₂-X Pd0->OxAdd + Ar-X Transmetal Transmetalation Intermediate Ar-Pd(II)L₂-Ar' OxAdd->Transmetal + [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Aryl Halide) Boronic Ar'B(OH)₂ (Our Building Block) Base Base (e.g., K₂CO₃) Base->Transmetal Activates

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • The Challenge of the Morpholine Group: The basic nitrogen atom of the morpholine moiety can be a double-edged sword. While beneficial for the final product's properties, it can coordinate to the Palladium center. This parasitic binding can sequester the active catalyst, leading to sluggish or incomplete reactions.

    • Our Strategy: To mitigate this, we employ ligands (e.g., phosphines) that bind more strongly to Palladium than the morpholine nitrogen. Additionally, using a sufficient excess of base can ensure that the morpholine is predominantly in its free-base form, reducing its propensity to act as a ligand. Some protocols may benefit from milder bases to avoid this issue.

  • The Role of the Ortho-Fluoro Group: The electron-withdrawing nature of the fluorine substituent can impact the transmetalation step. While it can increase the Lewis acidity of the boron atom, potentially facilitating boronate formation, strong electron-withdrawing effects have sometimes been observed to retard the overall rate of coupling with aryltrifluoroborates, a related class of reagents.[13]

    • Our Strategy: The choice of base and solvent is critical. A base is required to activate the boronic acid to a more nucleophilic "ate" complex, which readily undergoes transmetalation.[14] Aqueous bases (e.g., K₂CO₃, Cs₂CO₃) are highly effective. The use of fluoride ions (from bases like CsF) can be particularly potent due to the high fluorophilicity of boron.[15]

  • Catalyst and Ligand Selection: For coupling with functionalized and potentially challenging substrates, a robust catalytic system is paramount. While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope.

    • Our Strategy: We recommend a pre-catalyst like Pd₂(dba)₃ combined with a sterically demanding and electron-rich phosphine ligand such as SPhos or XPhos. These "Buchwald-type" ligands promote fast oxidative addition and reductive elimination, leading to efficient catalytic turnover. Pd(dppf)Cl₂ is another excellent, air-stable, and versatile catalyst for this transformation.[14]

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 4.1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is suitable for coupling with a range of electron-rich, electron-poor, and heterocyclic aryl or heteroaryl bromides.

Protocol_1 Start Start: Reaction Setup Vessel To a microwave vial or Schlenk flask: - Aryl Bromide (1.0 equiv) - Boronic Acid (1.2-1.5 equiv) - Pd₂(dba)₃ (2 mol%) - SPhos (4 mol%) - K₂CO₃ (2.5 equiv) Start->Vessel Solvent Add Solvents: - 1,4-Dioxane (0.1 M) - Water (10-25% v/v) Vessel->Solvent Degas Degas Mixture: Sparge with Argon or N₂ for 15-20 min Solvent->Degas Heat Heat Reaction: Stir at 85-100 °C (Monitor by TLC/LC-MS) Degas->Heat Workup Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite® Heat->Workup Extract Extraction: - Wash with water & brine - Dry organic layer (Na₂SO₄) - Concentrate in vacuo Workup->Extract Purify Purification: Flash Chromatography (See Section 5) Extract->Purify End End: Pure Product Purify->End

Caption: Workflow for a general Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv).

  • Catalyst Addition: In a separate vial, weigh the Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add these solids to the reaction vessel. Note: If using an air-stable pre-catalyst like Pd(dppf)Cl₂, it can be added directly with the other solids.

  • Solvent Addition: Add the organic solvent (e.g., 1,4-Dioxane or Toluene, to achieve a final concentration of ~0.1 M with respect to the limiting reagent) followed by degassed water (typically 10-25% of the organic solvent volume).

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles. This step is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4–16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography as detailed in Section 5.

Purification Strategy for Basic Biaryl Products

The basic morpholine nitrogen in the coupled product presents a specific challenge for purification by standard silica gel chromatography. The acidic silanol groups on the silica surface can strongly interact with the amine, leading to significant peak tailing, poor separation, and potential loss of product on the column.

Recommended Method: Deactivated Silica Gel Chromatography

This is the most common and effective method for purifying basic, amine-containing compounds.[16]

Principle: A small amount of a volatile amine base, such as triethylamine (TEA) or ammonium hydroxide, is added to the eluent system.[17] This additive competes with the product for binding to the acidic sites on the silica, effectively "deactivating" them and allowing the desired compound to elute with a much-improved peak shape.[13]

Detailed Protocol:

  • Solvent System Selection: Develop an appropriate solvent system using TLC. A common starting point is a mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

  • Additive Incorporation: To the chosen polar solvent, add 0.5–2% (v/v) of triethylamine. For very polar compounds requiring high concentrations of methanol, a solution of 2M ammonia in methanol can be used as the polar component. Re-evaluate the Rf of your product on TLC with the new, basic eluent system. You will likely need to use a more polar solvent mixture than without the additive.

  • Column Packing: Pack the flash chromatography column with silica gel using your initial, non-polar eluent (e.g., 100% Hexanes) containing the same percentage of TEA that will be used during the gradient.

  • Column Equilibration: Before loading the sample, flush the packed column with at least 2-3 column volumes of the initial eluent mixture (e.g., 95:5 Hexanes:EtOAc + 1% TEA) to ensure the entire silica bed is deactivated.[17]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Run the column using a gradient of increasing polarity, ensuring that the TEA concentration remains constant throughout. Collect fractions and analyze by TLC to isolate the pure product.

Alternative Stationary Phases

For particularly challenging separations, consider alternative stationary phases:

  • Basic Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying amines without requiring a basic modifier in the eluent.

  • Amine-Functionalized Silica: Commercially available columns with bonded amine phases offer a less polar and basic surface, providing excellent peak shape for basic compounds, often without additives.[8]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules in pharmaceutical and materials science research. A thorough understanding of its unique chemical properties—the reactivity of the boronic acid, the electronic influence of the ortho-fluoro group, and the potential for catalyst interaction with the basic morpholine moiety—is essential for its effective use. By employing robust catalyst systems, carefully controlling reaction conditions, and utilizing tailored purification strategies for basic compounds, researchers can confidently and efficiently incorporate this valuable scaffold into their synthetic programs.

References

Leveraging 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid for Advanced PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-based inhibition to event-driven degradation of target proteins.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest (POIs).[2][3] The success of a PROTAC is critically dependent on the intricate design of its three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and the linker that tethers them. The linker is not merely a spacer but a crucial determinant of the PROTAC's efficacy, selectivity, and physicochemical properties.[4][5] This guide provides an in-depth exploration of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid as a sophisticated building block for PROTAC linker synthesis. We will dissect the strategic rationale behind its unique structural features and provide detailed, field-tested protocols for its application in synthesizing and evaluating novel PROTACs.

Chapter 1: The Strategic Rationale of the Building Block

The molecular architecture of this compound is not accidental; each functional group is deliberately placed to impart specific, advantageous properties to the final PROTAC molecule. Understanding this causality is the first step toward rational degrader design.

The Phenylboronic Acid Core: A Hub for Synthesis

The arylboronic acid moiety is a cornerstone of modern synthetic chemistry, primarily serving as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction forms a carbon-carbon bond between the boronic acid and an aryl halide or triflate with high efficiency and functional group tolerance.[7] In PROTAC synthesis, this allows for the convergent assembly of complex molecules, where a halogenated POI ligand can be coupled to this linker precursor, creating a rigid and defined biaryl structure within the linker.[8][]

The 3-Fluoro Substituent: Modulating for Potency and Stability

The strategic placement of a fluorine atom ortho to the boronic acid and meta to the ether linkage serves multiple purposes:

  • Metabolic Stability: Aromatic C-H bonds are common sites of metabolic oxidation by cytochrome P450 enzymes. Introducing a strong C-F bond at this position can block this metabolic pathway, potentially increasing the half-life and bioavailability of the PROTAC.

  • Electronic Tuning: As a highly electronegative atom, fluorine acts as an electron-withdrawing group, which can lower the pKa of the boronic acid.[10] While the boronic acid is consumed during synthesis, this electronic modulation can influence the reactivity and efficiency of the Suzuki coupling step.

  • Conformational Control: The fluorine atom can influence the preferred conformation of the linker through steric and electronic interactions, which can be critical for achieving a productive ternary complex formation.

The 4-(3-morpholinopropoxy) Group: Engineering Solubility and Geometry

This side chain is perhaps the most critical feature for imparting drug-like properties to the typically large and often lipophilic PROTAC molecules.

  • Solubility Enhancement: The morpholine ring is a popular basic moiety in medicinal chemistry used to improve aqueous solubility, which is essential for both handling and in vivo applications.

  • Vectorial Flexibility: The three-carbon propyl chain provides a flexible spacer, allowing the PROTAC to adopt the optimal orientation required to bring the POI and E3 ligase into productive proximity for ubiquitination.[4] The length and composition of this linker element are critical variables in any PROTAC optimization campaign.[11]

Property Value Reference
Chemical Name (3-fluoro-4-(3-morpholinopropoxy)phenyl)boronic acid[12]
CAS Number 944279-32-7[13]
Molecular Formula C₁₃H₁₉BFNO₄[13]
Molecular Weight 283.11 g/mol [13]
Purity Typically ≥95%[12]
Primary Application Suzuki-Miyaura Cross-Coupling Reagent[6]

Chapter 2: The PROTAC Mechanism and Synthetic Blueprint

A PROTAC's function is to act as a molecular matchmaker, inducing the formation of a ternary complex between the target protein and an E3 ligase.[14] This proximity enables the E3 ligase to transfer ubiquitin to the target, marking it for destruction by the proteasome.[15] Our building block is integral to constructing the linker that makes this matchmaking possible.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds POI Ligand PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC is Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: The catalytic mechanism of action for a PROTAC molecule.
Synthetic Strategy: A Convergent Approach

A convergent synthesis is the most efficient route for PROTAC development. This involves preparing key fragments separately and coupling them in the final stages. Our building block is central to creating a "linker-POI ligand" fragment.

Synthetic_Workflow cluster_suzuki Protocol 3.1: Suzuki Coupling cluster_final Protocol 3.2: Final Coupling BuildingBlock 3-Fluoro-4-(3-morpholinopropoxy) phenylboronic acid Intermediate Linker-POI Ligand Intermediate (with reactive handle) BuildingBlock->Intermediate POI_Halide Halogenated POI Ligand (e.g., Ar-Br) POI_Halide->Intermediate E3_Linker E3 Ligase Ligand with Reactive Handle (e.g., -COOH) Final_PROTAC Final PROTAC Molecule E3_Linker->Final_PROTAC Intermediate->Final_PROTAC Amide Coupling, etc.

Figure 2: Convergent synthetic workflow for PROTAC assembly.

Chapter 3: Detailed Experimental Protocols

Disclaimer: These protocols are representative and may require optimization based on the specific properties of the POI and E3 ligase ligands used. All operations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 3.1: Synthesis of a Linker-POI Intermediate via Suzuki-Miyaura Coupling

This protocol describes the coupling of our title building block with a hypothetical brominated POI ligand.

Materials & Reagents:

  • This compound (1.0 eq)

  • Brominated POI Ligand (1.1 eq)

  • Palladium Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃), aqueous solution (2 M, 3.0 eq)

  • Solvent: 1,4-Dioxane or DMF/Water mixture

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the this compound (1.0 eq) and the brominated POI ligand (1.1 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical as palladium catalysts can be oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base Addition: Add the degassed solvent (e.g., 1,4-dioxane) to dissolve the solids, followed by the aqueous K₂CO₃ solution (3.0 eq). The reaction mixture should be biphasic.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-16 hours.

    • Causality Note: The base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired intermediate.

Protocol 3.2: Analytical Characterization of the Product

Confirming the identity and purity of the synthesized molecules is paramount.

  • LC-MS Analysis:

    • Objective: To confirm the molecular weight of the product and assess its purity.

    • Method: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile). Inject onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

    • Expected Result: A major peak on the chromatogram with a mass corresponding to the [M+H]⁺ of the expected product. Purity should ideally be >95%.

  • NMR Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method: Dissolve ~5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR: Look for the disappearance of the aryl-Br proton signal from the starting material and the appearance of new aromatic signals corresponding to the coupled product. The morpholine and propoxy protons should be clearly visible.

    • ¹⁹F NMR: A singlet or doublet in the expected region for an aryl fluoride confirms its presence.

    • ¹¹B NMR: The broad signal characteristic of the starting boronic acid should be absent in the final product, confirming its complete consumption.[16][17]

Chapter 4: Biological Evaluation Workflow

Once a PROTAC is synthesized and purified, its biological activity must be rigorously tested. The primary goal is to demonstrate target protein degradation and a subsequent functional cellular effect.

Biological_Workflow Synthesis Synthesized & Purified PROTAC Degradation Protein Degradation Assay (Protocol 4.1: Western Blot) Synthesis->Degradation Does it degrade the target? Function Functional Cellular Assay (Protocol 4.2: Viability) Degradation->Function Does degradation have an effect? SAR Structure-Activity Relationship (SAR) & Lead Optimization Function->SAR Is the potency sufficient? SAR->Synthesis Design next generation

Figure 3: Iterative workflow for the biological evaluation of a novel PROTAC.
Protocol 4.1: Western Blotting to Quantify Protein Degradation

This is the gold-standard assay to directly visualize and quantify the loss of the target protein.

Materials & Reagents:

  • Cancer cell line expressing the POI

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Procedure:

  • Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). Incubate for a desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add loading buffer, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI overnight at 4 °C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash again, then add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imager.

  • Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI signal to the loading control signal. Calculate the DC₅₀ (concentration for 50% degradation).

Protocol 4.2: Measuring Cellular Viability (e.g., MTS Assay)

This assay assesses the functional consequence of degrading a target protein essential for cell survival.

  • Cell Plating: Seed cells in a 96-well plate.

  • PROTAC Treatment: Add serial dilutions of the PROTAC and incubate for an extended period (e.g., 72 hours).

  • MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Measurement: Read the absorbance at 490 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and calculate the GI₅₀ (concentration for 50% growth inhibition).

Chapter 5: Data Interpretation & Troubleshooting

Observation / Problem Potential Cause Suggested Solution
Synthesis: Low yield in Suzuki coupling.1. Inactive palladium catalyst. 2. Insufficiently degassed solvents. 3. Sub-optimal base or solvent system.1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Degas solvents thoroughly via sparging with N₂/Ar or freeze-pump-thaw cycles. 3. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, DME).
Biology: No protein degradation observed.1. Poor cell permeability of the PROTAC. 2. Incorrect linker length or rigidity; no stable ternary complex formed. 3. The chosen E3 ligase is not expressed or active in the cell line.1. Assess permeability using a Caco-2 assay.[18] Modify the linker to balance lipophilicity and solubility. 2. Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4) to find the optimal geometry.[11] 3. Confirm E3 ligase expression via Western Blot or proteomics. Switch to a different E3 ligase ligand (e.g., from VHL to CRBN).[19][20]
Biology: Protein levels increase at high PROTAC concentrations (Hook Effect).The formation of binary (PROTAC-POI, PROTAC-E3) complexes dominates over the productive ternary complex, leading to stabilization instead of degradation.This is a known phenomenon for PROTACs. The key metrics (DC₅₀, Dₘₐₓ) should be derived from the productive part of the dose-response curve. This effect does not necessarily indicate a poor degrader.

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of advanced PROTACs. Its constituent parts provide a robust synthetic handle for Suzuki coupling, impart metabolic stability, and confer favorable physicochemical properties such as aqueous solubility. By understanding the rationale behind its design and applying the robust synthetic and biological protocols outlined in this guide, researchers can significantly accelerate the discovery and optimization of novel protein degraders, pushing the boundaries of targeted therapeutics.

References

Application Notes & Protocols: Strategic Use of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Reagent Overview

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported in 1981, its profound impact on the synthesis of biaryls and other conjugated systems, which are key scaffolds in pharmaceuticals and functional materials, was recognized with the 2010 Nobel Prize in Chemistry.[1][3] The reaction's value is enhanced by the general stability, low toxicity, and commercial availability of its organoboron reagents.[3][4]

This guide focuses on a specialized building block: 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid . This reagent is uniquely functionalized for advanced applications, particularly in drug discovery. Its key structural features include:

  • A Phenylboronic Acid Moiety: The reactive handle for the Suzuki-Miyaura coupling.

  • A Fluoro Group: Positioned meta to the boronic acid, this electron-withdrawing group modulates the electronic properties of the phenyl ring, which can enhance metabolic stability and binding affinity in medicinal chemistry contexts.[3]

  • A Morpholinopropoxy Chain: This bulky, polar side chain can significantly influence the solubility of the parent molecule and provides a basic nitrogen atom that can be crucial for pharmacokinetic properties or for forming salt derivatives.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing field-proven protocols, mechanistic insights, and troubleshooting advice for the effective use of this versatile reagent.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for safe and successful experimentation.

Compound Properties
PropertyValueSource
Chemical Name This compound-
CAS Number 944279-32-7[5]
Molecular Formula C₁₃H₁₉BFNO₄[5]
Molecular Weight 283.11 g/mol [5][6]
Appearance Typically a white to off-white solid.Inferred from similar compounds[7][8]
Safety, Handling, and Storage

While specific toxicity data for this compound is not extensively published, data from analogous arylboronic acids dictates a cautious approach.

  • Hazard Profile: Phenylboronic acids are generally classified as irritants.[8][9] Potential hazards include:

    • Skin irritation (H315)[8]

    • Serious eye irritation (H319)[8]

    • May cause respiratory irritation (H335)[8][9]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory to prevent exposure.[10][11]

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[10][12]

    • Respiratory Protection: Handle in a well-ventilated fume hood. If dust formation is significant, a particle respirator (e.g., N95) may be necessary.[8][10]

  • Handling: Avoid creating dust.[13] Wash hands thoroughly after handling.[14] Ensure eyewash stations and safety showers are readily accessible.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][14] Some boronic acids are hygroscopic and sensitive to air, so storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.

The Suzuki-Miyaura Coupling: Mechanistic Insights

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1] A deep understanding of this cycle is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[15][16][17]

The Catalytic Cycle
  • Oxidative Addition: A coordinatively unsaturated 14-electron Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a 16-electron Pd(II) species.[16][17] The reactivity order for the halide is generally I > Br > OTf >> Cl.[2]

  • Transmetalation: This is the key step where the organic moiety is transferred from the boron atom to the palladium center. This process is critically dependent on activation by a base.[4][18] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing a halide.[19]

  • Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) center couple and are eliminated from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[15][18]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln (Active Catalyst) oa_complex Ar-Pd(II)-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)-Ar' (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' (Product) tm_complex->product arx Ar-X arx->oa_complex ar_boron Ar'-B(OH)₂ + Base ar_boron->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality of Reagent Choices
  • Palladium Source/Ligand: The choice of catalyst is paramount. Pd(PPh₃)₄ is a classic choice, but modern systems often use a Pd(II) precursor like Pd(OAc)₂ or a pre-catalyst in combination with a phosphine or N-heterocyclic carbene (NHC) ligand.[1][16] Ligands stabilize the palladium center, prevent decomposition into inactive palladium black, and modulate reactivity through steric and electronic effects.[1][18] Bulky, electron-rich ligands often accelerate both oxidative addition and reductive elimination.[18]

  • Base: The base is not merely a spectator; it is essential for activating the boronic acid.[4][20] Its strength and nature can determine the reaction rate and outcome.[19] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The base converts the neutral, weakly nucleophilic boronic acid into a highly reactive anionic borate complex.[19]

  • Solvent: The solvent system must solubilize the reactants to varying degrees. Biphasic systems, such as toluene/water or dioxane/water, are very common.[1] The aqueous phase supports the inorganic base, while the organic phase dissolves the aryl halide and catalyst. Phase transfer can be a critical factor in the reaction kinetics.

Detailed Experimental Protocol

This section provides a representative, field-tested protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials & Equipment
  • Reagents:

    • Aryl bromide (Ar-Br)

    • This compound

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination like Pd₂(dba)₃/SPhos)

    • Base (e.g., K₂CO₃ or K₃PO₄)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

    • Degassed deionized water

  • Equipment:

    • Schlenk flask or reaction vial with a screw cap and septum

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Inert gas line (Argon or Nitrogen) with a bubbler

    • Standard laboratory glassware for work-up (separatory funnel, flasks, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography

Recommended Reaction Parameters
ComponentStoichiometry (Equivalents)Molar Loading
Aryl Bromide1.0-
Boronic Acid1.1 - 1.5-
Palladium Catalyst-1 - 5 mol%
Base2.0 - 3.0-
Solvent System-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature80 - 110 °C-

Step-by-Step Methodology

Experimental_Workflow setup 1. Reaction Setup (Add solids, seal flask) degas 2. Degassing (Evacuate and backfill with Ar/N₂) setup->degas solvents 3. Solvent Addition (Add degassed solvents via syringe) degas->solvents reaction 4. Reaction (Heat to target temperature with stirring) solvents->reaction workup 5. Aqueous Work-up (Quench, extract with organic solvent) reaction->workup purify 6. Purification (Dry, concentrate, and chromatograph) workup->purify analysis 7. Analysis (Confirm product identity and purity) purify->analysis

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[15]

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is completely inert. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Using a syringe, add the degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed water. The solution should be sparged with the inert gas for an additional 10-15 minutes.

  • Reaction Execution: Lower the flask into an oil bath preheated to the target temperature (e.g., 100 °C). Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).[15] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[15] Add water to dissolve the inorganic salts and extract the mixture with an organic solvent (e.g., ethyl acetate) three times.[15]

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[15] The resulting crude residue is then purified by flash column chromatography on silica gel to afford the desired product.[15]

Troubleshooting & Optimization

Even robust reactions like the Suzuki coupling can encounter issues. A logical approach to troubleshooting is key to success.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently strong or soluble base. 3. Poor solubility of reactants. 4. Aryl chloride used instead of bromide/iodide.1. Ensure thorough degassing; use a fresh catalyst or a more air-stable pre-catalyst. 2. Switch to a stronger or more soluble base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃). 3. Try a different solvent system (e.g., Dioxane, THF, DMF, Toluene/Ethanol).[21][22] 4. Use a catalyst system designed for aryl chlorides (e.g., with bulky phosphine ligands like SPhos or XPhos).[4]
Protodeborylation Boronic acid is unstable under reaction conditions and is replaced by a hydrogen atom.1. Use a milder base (e.g., KF).[21] 2. Lower the reaction temperature. 3. Use the boronic acid as its more stable pinacol ester derivative.
Homocoupling Two molecules of the boronic acid couple together.1. This is often caused by oxygen in the reaction mixture, which can promote Pd(II) mediated homocoupling.[1] Improve degassing procedure. 2. Ensure a true Pd(0) catalyst is being used or formed in situ.
Dehalogenation The aryl halide is reduced, replacing the halogen with a hydrogen atom.This can occur if a hydride source is present (e.g., from solvent or base decomposition).[1] Ensure high-purity, anhydrous solvents are used.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis. Its successful application in the Suzuki-Miyaura coupling reaction provides a direct route to complex molecular architectures relevant to pharmaceutical and materials science. By understanding the underlying reaction mechanism and adhering to a robust, well-controlled experimental protocol, researchers can effectively leverage this reagent to accelerate their discovery programs.

References

Application Notes and Protocols for the Use of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic Acid as a Reagent for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Kinase Inhibitor Synthesis

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology.[1][2] The aberrant signaling of kinases is a hallmark of many cancers, driving cellular proliferation, survival, and metastasis.[3][4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.[2] 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid is a key reagent in the synthesis of a novel class of kinase inhibitors. This boronic acid derivative is particularly valuable for its utility in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[5][6]

The unique structural features of this compound contribute significantly to the pharmacological properties of the resulting kinase inhibitors. The fluorine atom can enhance binding affinity and modulate metabolic stability, while the morpholino group often improves aqueous solubility and pharmacokinetic profiles.[7][8][9] The morpholine moiety is a common feature in many PI3K/mTOR inhibitors, where it can form crucial hydrogen bonds within the kinase's active site.[3][10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis and evaluation of potent and selective kinase inhibitors.

Chemical Properties and Handling

PropertyValue
CAS Number 944279-32-7[12]
Molecular Formula C13H19BFNO4[12][13]
Molecular Weight 283.11 g/mol [12][13]
Appearance Off-white to pale yellow solid
Purity ≥95%[13]
Storage Store at 2-8°C under an inert atmosphere. Moisture sensitive.[14]

Safety Precautions: this compound is an irritant.[15][16] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][16] Work in a well-ventilated fume hood to avoid inhalation of dust.[16] In case of contact with skin or eyes, rinse immediately with plenty of water.[16]

Application: Synthesis of a Representative Kinase Inhibitor via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, which form the core of many kinase inhibitors.[5][6][17] This protocol outlines a general procedure for the coupling of this compound with a suitable aryl halide to generate a potential kinase inhibitor.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_conditions Reaction Conditions reagent1 This compound reaction + reagent1->reaction reagent2 Aryl Halide (Ar-X) reagent2->reaction catalyst Pd Catalyst base Base product Kinase Inhibitor Scaffold byproduct Byproducts reaction->product reaction->byproduct

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.[17][18][19]

Materials:

  • This compound (1.2 eq.)

  • Aryl or heteroaryl halide (e.g., 2-chloro-4-amino-5-pyrimidine) (1.0 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl2) (0.05 eq.)[20]

  • Base (e.g., K2CO3 or Cs2CO3) (2.0 eq.)[20]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[20]

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).[20]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[20]

  • Add the degassed solvent system to the flask.[20]

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.[20]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired kinase inhibitor.

Characterization of the Synthesized Inhibitor

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the synthesized molecule.[2][21]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.[21][22]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[21]

Example Data (Hypothetical):

AnalysisResult
1H NMR (400 MHz, DMSO-d6) Peaks consistent with the proposed structure
HRMS (ESI) m/z calculated for C22H25FN6O2 [M+H]+: 439.2050, found: 439.2048
HPLC Purity >98%

Biological Evaluation: Kinase Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of the synthesized compound against a target kinase.

Workflow for Kinase Inhibition Assay

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of the synthesized compound.[20][23][24]

Materials:

  • Synthesized inhibitor compound

  • Target kinase enzyme

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in the appropriate solvent (e.g., DMSO).

  • Add the diluted inhibitor to the wells of the 384-well plate. Include "no inhibitor" and "no enzyme" controls.[20]

  • Add the target kinase enzyme to all wells except the "no enzyme" control.[20]

  • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.[20]

  • Incubate the plate at room temperature for the recommended time (e.g., 1 hour).[20]

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.[20]

  • Measure the luminescence signal using a microplate reader.[20]

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][20][24]

Example IC50 Data (Hypothetical):

Kinase TargetIC50 (nM)
PI3Kα15
PI3Kβ35
PI3Kδ8
PI3Kγ22
mTOR25

Discussion: The Role of Structural Moieties in Kinase Inhibition

The 3-fluoro-4-(3-morpholinopropoxy)phenyl group is a privileged scaffold in kinase inhibitor design. The fluorine atom can enhance binding affinity through favorable interactions with the kinase active site and can also block metabolic attack, thereby improving the pharmacokinetic profile.[9] The morpholino group is a key contributor to the drug-like properties of the molecule. It is a hydrogen bond acceptor and can also improve aqueous solubility, which is often a challenge in drug development.[3][7] In the context of PI3K/mTOR inhibitors, the morpholine oxygen has been shown to form a critical hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding pocket.[3][10][11]

Representative Kinase Signaling Pathway: PI3K/Akt/mTOR

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Synthesized Inhibitor (Targets PI3K/mTOR) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is often dysregulated in cancer.[4][10]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel kinase inhibitors. Its strategic incorporation into small molecules via the Suzuki-Miyaura coupling reaction allows for the development of potent and selective inhibitors with favorable pharmacological properties. The protocols and information provided in these application notes offer a solid foundation for researchers to explore the potential of this building block in the ongoing quest for new and effective targeted therapies.

References

Applications of Morpholino-Functionalized Phenylboronic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing the Phenylboronic Acid Motif

Phenylboronic acids (PBAs) have garnered significant attention across diverse scientific fields, from diagnostics to therapeutics, primarily due to their unique, reversible covalent interaction with cis-1,2- and -1,3-diols. This property makes them exceptional synthetic receptors for saccharides and glycoproteins. However, the utility of simple phenylboronic acid is often limited by its relatively high pKa (around 8.6-8.9), which hampers its ability to form stable boronate esters at physiological pH (7.4).[1][2]

The strategic incorporation of a morpholino group, particularly at the ortho position of the phenyl ring, dramatically alters the electronic and steric properties of the PBA moiety. This guide provides an in-depth exploration of the applications stemming from this modification, detailing the underlying chemical principles and providing actionable protocols for researchers in chemistry, biology, and drug development. The key innovation conferred by the ortho-morpholino group is the formation of an intramolecular B-N dative bond, which lowers the pKa of the boronic acid, enhancing its affinity for diols under physiological conditions.

Chapter 1: The Physicochemical Impact of the Morpholino Group

The introduction of a morpholino group creates a sophisticated molecular architecture that addresses the primary limitations of unsubstituted PBAs.

The Intramolecular B-N Dative Bond: A Game Changer for pKa

The nitrogen atom of the morpholino group, positioned at the ortho position, can donate its lone pair of electrons to the vacant p-orbital of the boron atom. This forms a dative coordinative bond, creating a tetracoordinate boron center. This intramolecular interaction significantly increases the Lewis acidity of the boron atom, making it more receptive to nucleophilic attack by the hydroxyl groups of a diol.

This enhanced acidity directly translates to a lower pKa. While unsubstituted phenylboronic acid has a pKa around 8.8, ortho-substituted derivatives with amine groups can exhibit pKa values as low as 5.3.[3] This reduction is critical, as it increases the population of the more reactive anionic tetrahedral boronate form at neutral pH, thereby strengthening its binding affinity for glucose and other biologically relevant diols.

Diagram 1: Morpholino-PBA Equilibria

This diagram illustrates the equilibrium between the open (trigonal) and closed (tetracoordinate) forms of ortho-morpholino phenylboronic acid and its interaction with a generic diol like glucose.

G cluster_0 Equilibrium in Aqueous Solution cluster_1 Interaction with Diol (e.g., Glucose) trigonal Trigonal Planar PBA (sp2 Boron) Less Active at pH 7.4 tetracoordinate Tetracoordinate PBA (sp3 Boron, B-N Bond) Lower pKa, More Active trigonal->tetracoordinate Intramolecular B-N Coordination complex Stable Boronate Ester (Signal Generation) tetracoordinate->complex + Diol - H2O diol Glucose (cis-diol) complex->tetracoordinate - Diol + H2O

Caption: Equilibrium of morpholino-PBA and its binding to a diol.

Enhanced Aqueous Solubility and Stability

The morpholine moiety, with its ether and amine functionalities, is polar and capable of hydrogen bonding. Its incorporation into the phenylboronic acid structure generally improves aqueous solubility, a crucial factor for biological applications. Furthermore, the intramolecular B-N bond can sterically shield the boronic acid group from certain degradation pathways, such as the formation of trimeric boroxine anhydrides, thus enhancing its stability in solution.[4]

Chapter 2: Application in Diagnostics & Sensing

The enhanced affinity for diols at physiological pH makes morpholino-PBAs ideal candidates for developing sensors for biologically important sugars, most notably glucose.

Application Note: High-Sensitivity Fluorescent Glucose Sensing

Principle: A common strategy involves conjugating the morpholino-PBA to a fluorophore. The B-N interaction often quenches the fluorescence of the nearby dye. When glucose (or another target diol) is introduced, it competitively binds to the boronic acid. This disrupts the B-N dative bond, restoring the fluorophore's emission and generating a "turn-on" fluorescent signal directly proportional to the glucose concentration.[5][6] This mechanism forms the basis for highly sensitive and selective glucose detection.[5][6][7][8][9]

Diagram 2: Workflow for a Fluorescence-Based Glucose Assay

G prep 1. Prepare Sensor Solution (Morpholino-PBA-Fluorophore in pH 7.4 Buffer) sample 2. Add Sample (e.g., Blood Plasma, Urine) prep->sample incubate 3. Incubate (Allow binding equilibrium) sample->incubate measure 4. Measure Fluorescence (λex / λem specific to fluorophore) incubate->measure quantify 5. Quantify Glucose (Compare to standard curve) measure->quantify

Caption: Workflow for a morpholino-PBA fluorescent glucose assay.

Protocol: Fluorometric Glucose Assay

Objective: To quantify glucose concentration in an aqueous sample using a hypothetical morpholino-PBA-fluorophore conjugate (MPBA-F).

Materials:

  • MPBA-F stock solution (e.g., 1 mM in DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Glucose stock solution (e.g., 1 M in PBS).

  • 96-well black microplate, clear bottom.

  • Fluorescence plate reader.

Procedure:

  • Preparation of Working Solutions:

    • Prepare a series of glucose standards (e.g., 0, 1, 2, 5, 10, 20 mM) by diluting the glucose stock solution in PBS.

    • Prepare the MPBA-F working solution by diluting the stock to a final concentration of 10 µM in PBS. Note: The optimal concentration should be determined empirically.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of PBS.

    • Add 50 µL of the appropriate glucose standard or unknown sample to the wells.

    • Initiate the reaction by adding 100 µL of the MPBA-F working solution to each well. The final volume in each well is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 15 minutes, protected from light. Note: Incubation time may need optimization.

  • Measurement:

    • Measure the fluorescence intensity on a plate reader using the specific excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Subtract the fluorescence of the blank (0 mM glucose) from all readings.

    • Plot the background-subtracted fluorescence intensity against the glucose concentration to generate a standard curve.

    • Determine the concentration of unknown samples by interpolating their fluorescence readings from the standard curve.

Self-Validation & Controls:

  • Specificity Control: Run the assay with other sugars (e.g., fructose, galactose, mannose) to assess the selectivity of the sensor.

  • Matrix Effect Control: Spike known concentrations of glucose into the sample matrix (e.g., plasma) to check for interference.

Chapter 3: Application in Medicinal Chemistry

The ability of boronic acids to form reversible covalent bonds with nucleophiles, particularly the serine residue in the active site of proteases, makes them potent enzyme inhibitors.[10][11]

Application Note: Serine Protease Inhibition

Principle: Boronic acids act as transition-state analog inhibitors of serine proteases.[12] The catalytic serine's hydroxyl group attacks the electrophilic boron atom, forming a stable, tetrahedral boronate adduct.[11][13] This complex mimics the tetrahedral intermediate of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[12][14] The morpholino group can enhance binding affinity and selectivity through secondary interactions within the enzyme's active site and improve the pharmacokinetic properties of the inhibitor.

Diagram 3: Mechanism of Serine Protease Inhibition

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibition Complex Enzyme Serine Protease (with Ser-OH and His-N) Complex Tetrahedral Adduct (Reversible Covalent Bond Ser-O-B) ENZYME INHIBITED Enzyme->Complex Nucleophilic attack by Serine-OH Inhibitor Morpholino-PBA (Electrophilic Boron) Inhibitor->Complex

Caption: Inhibition of a serine protease by a morpholino-PBA.

Protocol: In Vitro Serine Protease Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a morpholino-PBA compound against a model serine protease (e.g., Trypsin).

Materials:

  • Trypsin (from bovine pancreas).

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), a chromogenic substrate.

  • Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl₂).

  • Morpholino-PBA inhibitor stock solution (e.g., 10 mM in DMSO).

  • 96-well clear microplate.

  • Absorbance plate reader.

Procedure:

  • Inhibitor Preparation:

    • Perform serial dilutions of the morpholino-PBA stock solution in Tris-HCl buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each inhibitor dilution or buffer (for control).

    • Add 160 µL of Tris-HCl buffer to all wells.

    • Add 10 µL of Trypsin solution (e.g., 0.25 mg/mL in buffer) to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Prepare the BAPNA substrate solution (e.g., 1 mM in buffer).

    • Initiate the reaction by adding 10 µL of the BAPNA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 405 nm every minute for 20 minutes using a plate reader in kinetic mode. The product, p-nitroaniline, is yellow.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the rates by expressing them as a percentage of the uninhibited control (% Activity).

    • Plot % Activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value.

Self-Validation & Controls:

  • No-Enzyme Control: A well containing substrate and buffer but no enzyme to check for substrate auto-hydrolysis.

  • No-Substrate Control: A well containing the enzyme and buffer but no substrate.

  • Positive Control: A known, potent trypsin inhibitor can be used to validate the assay setup.

Chapter 4: Application in Supramolecular & Materials Chemistry

The dynamic, reversible nature of the boronate ester bond makes it an excellent cross-linking motif for creating "smart" materials that respond to specific chemical stimuli, such as changes in pH or the presence of sugars.[15][16][17][18]

Application Note: Stimuli-Responsive Hydrogels

Principle: Morpholino-PBA moieties can be incorporated into polymer backbones. These polymers can be cross-linked via boronate ester formation with a diol-containing polymer (like polyvinyl alcohol, PVA) to form a hydrogel.[19]

  • Glucose Response: In the presence of free glucose, the glucose molecules will competitively bind to the PBA sites, displacing the PVA cross-links. This reduces the cross-linking density, causing the hydrogel to swell or dissolve.[19] This property is heavily exploited for developing self-regulated insulin delivery systems.[15][20]

  • pH Response: At low pH, the boronic acid is protonated and exists in the neutral trigonal form, which has a low affinity for diols, leading to gel dissolution. At higher pH, the tetrahedral boronate is favored, promoting cross-linking and gel formation.

StimulusEffect on Boronate Ester Cross-linkHydrogel Response
Addition of Glucose Competitive displacement of cross-linkerSwelling / Dissolution
Decrease in pH Destabilization (shift to trigonal PBA)Dissolution
Increase in pH Stabilization (shift to tetrahedral PBA)Gelation / Shrinking
Protocol: Preparation of a Glucose-Responsive Hydrogel

Objective: To synthesize a simple glucose-responsive hydrogel using a morpholino-PBA-functionalized polymer and PVA.

Materials:

  • Poly(N-isopropylacrylamide-co-2-morpholino-phenylboronic acid) (P(NIPAM-co-MPBA)) copolymer.

  • Polyvinyl alcohol (PVA), high molecular weight.

  • Deionized water.

  • Glucose.

  • Small vials or molds.

Procedure:

  • Polymer Solution Preparation:

    • Prepare a 10% (w/v) solution of P(NIPAM-co-MPBA) in deionized water at pH 9.0 (adjusted with NaOH).

    • Prepare a 5% (w/v) solution of PVA in deionized water. This may require heating to fully dissolve.

    • Cool both solutions to room temperature.

  • Hydrogel Formation:

    • In a vial, mix the two polymer solutions in a 1:1 volume ratio.

    • Stir gently but thoroughly until a homogenous solution is formed.

    • Allow the mixture to stand at room temperature. A stable hydrogel should form within 30-60 minutes as boronate ester cross-links are established.

  • Testing Glucose Responsiveness:

    • Place a small piece of the formed hydrogel into a vial containing a 20 mM glucose solution (in pH 7.4 buffer).

    • Place another piece into a control vial containing only the buffer.

    • Observe the hydrogels over several hours. The hydrogel in the glucose solution should exhibit significant swelling or may begin to dissolve, while the control hydrogel remains relatively stable.

Characterization:

  • Rheology: Use a rheometer to measure the storage (G') and loss (G'') moduli to quantify the gel's mechanical properties before and after exposure to glucose.

  • Swelling Ratio: Measure the weight of the hydrogel before (W_dry) and after (W_swollen) immersion in buffer or glucose solution. The swelling ratio is calculated as (W_swollen - W_dry) / W_dry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this versatile building block. As Senior Application Scientists, we have compiled this resource based on established principles of organometallic chemistry and extensive field experience to ensure your success.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format. We delve into the root causes of these problems and provide actionable solutions.

Q1: My reaction yield is consistently low or the reaction has stalled. What are the likely causes and how can I improve it?

Low yields are a frequent challenge in Suzuki couplings, often stemming from multiple interacting factors.[1][2] With a substrate like this compound, the presence of the basic morpholine moiety and the electronic effects of the substituents on the phenyl ring are key considerations.

Potential Causes & Solutions:

  • Catalyst Inactivation by the Morpholine Group: The tertiary amine of the morpholine group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][4]

    • Solution: Employ bulky phosphine ligands such as Buchwald's SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. These bulky ligands can sterically hinder the coordination of the morpholine nitrogen to the palladium catalyst.

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting. This can be influenced by the choice of base and solvent.[1]

    • Solution 1: Base Selection: A stronger base is generally required to form the more reactive boronate species.[1][5] Consider switching from weaker bases like Na₂CO₃ to stronger, non-coordinating bases such as K₃PO₄ or Cs₂CO₃.[1] The choice of base is crucial in preventing side reactions.[6]

    • Solution 2: Solvent System: The solubility of the base and the boronic acid is critical. A biphasic solvent system, such as dioxane/water or THF/water, can be beneficial. The water helps to solubilize the inorganic base and facilitate the formation of the active boronate species.[1]

  • Poor Oxidative Addition: If your coupling partner is an electron-rich or sterically hindered aryl halide, the initial oxidative addition step may be slow.[1]

    • Solution: Utilize electron-rich and bulky ligands to facilitate the oxidative addition.[7] Increasing the reaction temperature can also help overcome the activation barrier.[1]

Q2: I am observing significant amounts of a side product that appears to be the deboronated starting material (protodeboronation). How can I minimize this?

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, particularly with electron-rich or heteroaromatic boronic acids under harsh basic conditions.[6][8]

Potential Causes & Solutions:

  • Harsh Basic Conditions: Strong bases and elevated temperatures can accelerate protodeboronation.[6][8]

    • Solution 1: Use Milder Bases: If your reaction tolerates it, consider using a milder base like KF.

    • Solution 2: Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[1]

    • Solution 3: Lower Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[1]

  • Boronic Acid Instability: The boronic acid itself may be unstable under the reaction conditions.

    • Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (BPin) or a MIDA ester. These are more resistant to protodeboronation.[1][6]

Q3: My product purification is complicated by a closely running impurity. What could this be and how can I avoid it?

A common impurity in Suzuki reactions is the homocoupling product of the boronic acid.[9]

Potential Causes & Solutions:

  • Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of the boronic acid, catalyzed by the palladium complex.

    • Solution: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1]

  • Inefficient Reductive Elimination: If the reductive elimination of the desired product is slow, side reactions like homocoupling can become more prevalent.

    • Solution: The choice of ligand can influence the rate of reductive elimination. Bulky, electron-rich ligands often promote this step.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound in Suzuki coupling reactions.

1. What are the expected electronic effects of the substituents on this boronic acid?

The 3-fluoro substituent is electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid. Conversely, the 4-(3-morpholinopropoxy) group is electron-donating. The overall electronic nature will be a balance of these two effects, but the electron-donating character of the alkoxy group is generally more dominant, making the boronic acid relatively electron-rich. This can sometimes make oxidative addition more challenging if paired with an electron-rich halide.[10][11]

2. What is a good starting point for reaction conditions?

A reliable set of starting conditions for a Suzuki coupling with this boronic acid would be:

ParameterRecommended Starting Condition
Catalyst Pd(dppf)Cl₂ (2-5 mol%) or Pd₂(dba)₃ with a suitable ligand
Ligand SPhos or XPhos (if using Pd₂(dba)₃)
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Solvent Dioxane/H₂O (4:1) or THF/H₂O (4:1)
Temperature 80-100 °C

These conditions should be further optimized for your specific substrates.[1]

3. How should I handle and store this compound?

Like many boronic acids, this compound can be sensitive to air and moisture. It is recommended to store it under an inert atmosphere (argon or nitrogen) in a cool, dry place. While generally stable, prolonged exposure to atmospheric conditions can lead to gradual decomposition.

4. Can the morpholine group participate in side reactions?

Besides catalyst inhibition, the morpholine nitrogen is a basic site. In the presence of a strong base, it is unlikely to be protonated. However, under acidic workup conditions, it will be protonated, which can affect the solubility of your product. This property can sometimes be exploited for purification.

5. How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective methods for monitoring the reaction. It is advisable to run a co-spot of your starting materials and the reaction mixture on the TLC plate to accurately track the consumption of starting materials and the formation of the product.

Visual Guides

To further clarify the concepts discussed, the following diagrams illustrate the Suzuki coupling catalytic cycle and a troubleshooting workflow.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- + Base Ar'-B(OH)3-->Ar-Pd(II)-OR(L2) Enters Transmetalation caption Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_catalyst Check for Catalyst Inactivation (Morpholine Coordination) start->check_catalyst change_ligand Use Bulky Ligands (e.g., SPhos, XPhos) check_catalyst->change_ligand Yes check_transmetalation Evaluate Transmetalation Step check_catalyst->check_transmetalation No change_ligand->check_transmetalation change_base Switch to Stronger Base (K3PO4, Cs2CO3) check_transmetalation->change_base Inefficient check_oxidative_addition Assess Oxidative Addition check_transmetalation->check_oxidative_addition Efficient optimize_solvent Optimize Solvent System (e.g., Dioxane/Water) change_base->optimize_solvent optimize_solvent->check_oxidative_addition increase_temp Increase Reaction Temperature check_oxidative_addition->increase_temp Slow success Improved Yield check_oxidative_addition->success Fast increase_temp->success

Caption: A workflow for troubleshooting low yields in the Suzuki coupling.

Experimental Protocol: General Procedure

This protocol provides a starting point for the Suzuki coupling of this compound with an aryl bromide.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and a base such as K₃PO₄ (2.0 equiv).

  • Degassing: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand to the vessel under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous layers can be back-extracted with the organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid purification techniques

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during its purification, offering practical solutions and the underlying scientific principles.

Introduction: The Criticality of Purity

This compound is a key building block in organic synthesis, particularly in the development of novel therapeutics and functional materials. The purity of this intermediate is paramount, as even trace impurities can significantly impact reaction yields, lead to the formation of unwanted side products, and complicate downstream processing. The presence of a basic m[1]orpholine moiety and an acidic boronic acid group within the same molecule presents unique purification challenges.

Frequently Asked Q[3]uestions (FAQs) & Troubleshooting

What are the common impurities I should expect when working with this compound?

Answer:

Common impurities often stem from the synthetic route and the inherent stability of boronic acids. You should anticipate the[2][3] following:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom, a common issue with boronic acids, especially under acidic or basic conditions.

  • Boroxine Formation:[2] Dehydration of the boronic acid can lead to the formation of a cyclic trimer anhydride, known as a boroxine. This is often observed du[4]ring storage or upon heating.

  • Oxidation Products: Boronic acids are susceptible to oxidation, which can lead to various byproducts.

  • Residual Palladium [3][5]Catalyst: If synthesized via a Suzuki-Miyaura coupling, residual palladium can be a significant impurity.

A visual representation [6]of the potential degradation pathways is shown below:

G A This compound B Protodeboronation Product A->B H+ or OH- C Boroxine (Trimer) A->C Dehydration (Heat) D Oxidation Products A->D [O] G start Crude Product in Organic Solvent acid_wash Extract with 1 M HCl start->acid_wash separation1 Separate Layers acid_wash->separation1 organic1 Organic Layer (Neutral Impurities) separation1->organic1 aqueous1 Aqueous Layer (Protonated Product) separation1->aqueous1 basify Basify with 1 M NaOH aqueous1->basify back_extract Back-extract with Organic Solvent basify->back_extract separation2 Separate Layers back_extract->separation2 aqueous2 Aqueous Layer (Salts) separation2->aqueous2 organic2 Organic Layer (Purified Product) separation2->organic2 end Dry and Concentrate organic2->end

References

Technical Support Center: Troubleshooting Side Reactions of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid. This document is designed for researchers, medicinal chemists, and process scientists who utilize this versatile reagent, primarily in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with expert insights and actionable protocols to diagnose and mitigate common side reactions, ensuring the success and reproducibility of your experiments.

The unique structure of this boronic acid, featuring an electron-withdrawing fluorine and a basic morpholino moiety, presents specific challenges and opportunities. This guide moves beyond generic advice to address the nuanced reactivity of this specific molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the use of this compound.

Q1: What are the primary side reactions I should anticipate when using this reagent in a Suzuki-Miyaura coupling?

You should primarily be vigilant for three competing reaction pathways:

  • Protodeboronation: This is the most common failure mode, where the boronic acid moiety [-B(OH)₂] is replaced by a hydrogen atom, yielding 1-fluoro-2-(3-morpholinopropoxy)benzene. This consumes your starting material without producing the desired product. This process can be catalyzed by acids, bases, or even transition metals under certain conditions.[1][2]

  • Homocoupling: The formation of a symmetrical biaryl, 2,2'-difluoro-5,5'-bis(3-morpholinopropoxy)-1,1'-biphenyl, resulting from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen in the reaction mixture.[3][4]

  • Oxidative Hydroxylation: The conversion of the boronic acid to the corresponding phenol, 3-fluoro-4-(3-morpholinopropoxy)phenol. This is an oxidative degradation pathway that can occur if the reaction is exposed to potent oxidants or even atmospheric oxygen under prolonged heating.[5][6]

Q2: My reaction has stalled. I'm recovering my aryl halide starting material and observing a significant amount of a byproduct that corresponds to the mass of the de-boronated starting material. What is happening?

This is a classic case of protodeboronation outcompeting the desired cross-coupling reaction.[7][8] The C-B bond is susceptible to cleavage by a proton source. In Suzuki-Miyaura reactions, which are typically run under basic conditions, this side reaction can be particularly problematic.[9] The rate of protodeboronation for arylboronic acids is highly pH-dependent and can be accelerated by strong bases, elevated temperatures, and the presence of water.[8] The electron-withdrawing fluorine atom on your specific reagent can further increase its susceptibility to base-mediated protodeboronation.

Q3: I've successfully formed a product, but it's contaminated with a high-molecular-weight impurity that appears to be a dimer of my boronic acid. How do I prevent this?

You are observing homocoupling of the boronic acid. This side reaction is almost always mediated by the palladium catalyst and is significantly accelerated by the presence of molecular oxygen.[3][10] Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex, which then reacts with two molecules of the boronic acid to produce the symmetrical biaryl byproduct.[3] To prevent this, rigorous exclusion of oxygen from your reaction is critical.

Q4: How does the morpholino group in this reagent affect my reaction and workup?

The tertiary amine of the morpholino group is basic. This has two main implications:

  • In-situ Effects: The intramolecular base can potentially interact with the boronic acid itself or the palladium catalyst, although this is less common. More importantly, it can be protonated during workup or chromatography.

  • Purification Challenges: During an acidic aqueous workup, the morpholino group will be protonated, making the molecule highly water-soluble and difficult to extract into common organic solvents. When performing silica gel chromatography, this basic handle can cause significant streaking or irreversible binding to the acidic silica.

Section 2: In-Depth Troubleshooting Guides

Problem 1: Low Yield Due to Extensive Protodeboronation

Root Cause Analysis: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond. In Suzuki couplings, the base required to activate the boronic acid for transmetalation can also promote this destructive side reaction.[11][12] The mechanism can vary, but under basic conditions, it involves the formation of a boronate species that then reacts with a proton source (like water) to cleave the C-B bond.[9] Highly electron-deficient arylboronic acids, such as the 3-fluoro-substituted reagent you are using, can be particularly prone to this decomposition pathway.[13]

Mitigation Strategies: The key is to select conditions where the rate of transmetalation onto the palladium center is significantly faster than the rate of protodeboronation.

ParameterStandard Condition (Problematic)Recommended Condition (Optimized)Rationale
Base Strong, soluble bases (e.g., NaOH, K₂CO₃ in H₂O)Weaker, heterogeneous bases (e.g., K₃PO₄, Cs₂CO₃, KF)Strong bases create a high pH environment that accelerates protodeboronation.[9] Weaker bases are sufficient to form the active boronate for transmetalation without excessively promoting the side reaction.[12]
Solvent Protic solvents or excessive water (e.g., EtOH/H₂O)Anhydrous polar aprotic solvents (e.g., Dioxane, THF, DME, Toluene) with minimal waterWater is the proton source for the side reaction. While a small amount is often needed to solubilize the base and facilitate boronate formation, excess water is detrimental.
Temperature High temperatures (>100 °C)Lowest effective temperature (e.g., 60-80 °C)Protodeboronation, like most degradation pathways, has a high activation energy. Lowering the temperature can significantly slow this side reaction relative to the catalytic cycle.[14]
Reagent Form Boronic AcidIn-situ formation from a stable precursor (e.g., MIDA boronate, trifluoroborate salt)Boronic esters or trifluoroborates act as "slow-release" sources of the boronic acid, keeping its standing concentration low and thus minimizing decomposition.[11]

Troubleshooting Protocol: Minimizing Protodeboronation

  • Reagent Preparation: Use the this compound as received. If you suspect degradation, do not attempt to purify by recrystallization from protic solvents.

  • Reaction Setup: Assemble your reaction vessel (oven-dried) under an inert atmosphere (Argon or Nitrogen).

  • Charge Reagents: Add your aryl halide, the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and the base (K₃PO₄, 3 equivalents).

  • Solvent Addition: Add anhydrous solvent (e.g., Dioxane) via cannula or syringe.

  • Degassing: Sparge the solution with Argon for 15-20 minutes to remove dissolved oxygen (this also helps prevent homocoupling).

  • Boronic Acid Addition: Add the this compound (1.2-1.5 equivalents) as a solid to the stirred solution under a positive pressure of inert gas.

  • Heating: Heat the reaction to a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS. Avoid unnecessarily high temperatures or prolonged reaction times.

Problem 2: Significant Formation of Homocoupled Biaryl Byproduct

Root Cause Analysis: The palladium-catalyzed homocoupling of arylboronic acids proceeds via a distinct catalytic cycle that is initiated by oxidative species, most commonly O₂.[3] The Pd(0) catalyst reacts with O₂ to form a Pd(II)-peroxo species. This intermediate then undergoes two successive transmetalations with the boronic acid, followed by reductive elimination to yield the biaryl and regenerate an oxidized palladium species.[10]

Mitigation Strategies: The only reliable solution is the rigorous exclusion of oxygen from the reaction system.

Troubleshooting Protocol: Rigorous Degassing for Homocoupling Prevention For highly sensitive systems, a simple argon sparge may be insufficient. The "Freeze-Pump-Thaw" method is the gold standard.

  • Assemble and Charge: Add all solid reagents (aryl halide, boronic acid, catalyst, base) to a Schlenk flask equipped with a stir bar.

  • Add Solvent: Add the anhydrous reaction solvent.

  • Freeze: Place the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high-vacuum line and evacuate for 5-10 minutes. The frozen state of the solvent prevents it from boiling under vacuum.

  • Thaw: Close the flask to the vacuum line and backfill with an inert gas (Argon). Remove the flask from the liquid nitrogen and allow it to thaw completely with stirring. You will often see bubbles of gas being released from the solution as it thaws.

  • Repeat: Repeat this Freeze-Pump-Thaw cycle at least three times to ensure the complete removal of all dissolved gases.

  • Initiate Reaction: After the final thaw and backfill with inert gas, begin heating the reaction under a positive pressure of argon.

Problem 3: Purification and Isolation Challenges

Root Cause Analysis: The basic morpholino nitrogen complicates standard purification. During aqueous workup, it can become protonated, leading to loss of product in the aqueous layer. On silica gel, its basicity causes severe tailing on the column, leading to poor separation and low recovery.

Mitigation Strategies: Modify the workup and chromatography to account for the basic handle.

Troubleshooting Protocol: Purification of a Basic Product

  • Initial Workup: After the reaction is complete, cool to room temperature and dilute with an organic solvent like Ethyl Acetate or CH₂Cl₂. Wash the organic layer with saturated NaHCO₃ solution or brine instead of acidic solutions (e.g., 1M HCl) to keep the morpholino group in its neutral, free-base form.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography - Method A (Base Additive):

    • Prepare your eluent system (e.g., Hexanes/Ethyl Acetate or CH₂Cl₂/MeOH).

    • Add a small amount of a volatile base, such as triethylamine (Et₃N), to the eluent mixture (typically 0.5-1% by volume).

    • This additive competes for the acidic sites on the silica gel, preventing your product from binding strongly and allowing it to elute as a sharp band.

  • Chromatography - Method B (Pre-treated Silica):

    • Prepare a silica gel slurry in your starting eluent.

    • Add 1-2% triethylamine (relative to the solvent volume) to the slurry and stir for 15 minutes.

    • Pack the column with this pre-treated slurry. This method ensures the entire stationary phase is passivated.

  • Alternative: Reverse-Phase Chromatography: If available, reverse-phase HPLC (e.g., C18 column) using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is an excellent alternative for purifying basic compounds.

Section 3: Visual Troubleshooting Workflow

The following diagram provides a logical decision-making process for troubleshooting common issues encountered with this compound.

G start Reaction Analysis: Low Yield or Complex Mixture byproduct_id Identify Major Byproduct(s) (LC-MS, NMR of crude) start->byproduct_id protodeboronation Protodeboronation Product [M-45] byproduct_id->protodeboronation C-B bond cleaved homocoupling Homocoupling Product [2M-92] byproduct_id->homocoupling Dimer of boronic acid no_reaction Mainly Starting Materials byproduct_id->no_reaction No significant conversion purification Good Conversion, but Poor Recovery after Column byproduct_id->purification Product streaks on silica sol_proto Implement Protocol: 1. Use Weaker Base (K3PO4) 2. Use Anhydrous Solvent 3. Lower Reaction Temp (80°C) protodeboronation->sol_proto sol_homo Implement Protocol: 1. Rigorous Degassing (Freeze-Pump-Thaw) 2. Ensure Inert Atmosphere homocoupling->sol_homo sol_no_react Troubleshoot Catalyst/Conditions: 1. Screen Ligands/Catalysts 2. Check Reagent Quality 3. Increase Temperature no_reaction->sol_no_react sol_purify Implement Protocol: 1. Basic/Neutral Workup 2. Add Et3N to Eluent 3. Use Pre-treated Silica purification->sol_purify

Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.

References

Technical Support Center: 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid (CAS: 944279-32-7). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and questions that arise when utilizing this versatile reagent, particularly in cross-coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles, to help you optimize your reactions and interpret your results with confidence.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter. We diagnose the likely causes and provide actionable solutions to get your chemistry back on track.

Scenario 1: Low Yield of the Desired Cross-Coupled Product

Question: I am performing a Suzuki-Miyaura coupling with this compound and an aryl bromide, but I'm observing a very low yield of my target biaryl. My starting materials seem to be consumed, but the major spots on my TLC are not the product. What is happening?

Answer: Low yields in Suzuki-Miyaura reactions with this substrate can often be attributed to competing side reactions that consume the boronic acid. The most common culprits are protodeboronation and homocoupling.

  • Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom, converting your starting material into 1-fluoro-2-(3-morpholinopropoxy)benzene. This side reaction is particularly prevalent under basic aqueous conditions, which are typical for Suzuki couplings.[1][2][3] The electron-withdrawing fluorine atom on the ring can influence the rate of this process.[4][5]

  • Homocoupling: Two molecules of the boronic acid can couple to form a symmetrical biaryl, 2,2'-difluoro-3,3'-bis(3-morpholinopropoxy)biphenyl. This is often a palladium-catalyzed process that can be exacerbated by the presence of oxygen.[6][7][8]

Troubleshooting Steps:

  • De-gas Rigorously: Ensure your reaction mixture is thoroughly de-gassed with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. This minimizes the oxygen that can promote homocoupling.[6]

  • Optimize the Base: The choice and amount of base are critical. Very strong bases or high pH can accelerate protodeboronation.[1][4] Consider screening milder bases like K₃PO₄ or Cs₂CO₃, or using a biphasic system where the pH of the aqueous layer is carefully controlled.[9][10]

  • Use a "Slow-Release" Boronic Acid Source: Protecting the boronic acid as a boronate ester (e.g., pinacol ester) or using a trifluoroborate salt can mitigate both protodeboronation and homocoupling by maintaining a low concentration of the free boronic acid in the reaction mixture.[1][11]

  • Anhydrous Conditions: If possible, switching to anhydrous coupling conditions can significantly suppress protodeboronation.[12]

Scenario 2: Multiple Unidentified Byproducts in Mass Spectrometry

Question: My LC-MS analysis shows my desired product, but also several other significant peaks. I've identified the protodeboronated and homocoupled products, but there are others I can't account for. What could they be?

Answer: Beyond the common byproducts, you may be observing products arising from the inherent structure of your boronic acid or from interactions with the catalyst and solvent.

  • Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.[13][14][15] While this is an equilibrium process and boroxines are generally reactive in Suzuki couplings, their formation can complicate analysis and reaction kinetics. The boroxine of your starting material would have a mass corresponding to three molecules of the boronic acid minus three molecules of water.

  • Oxidation to a Phenol: The boronic acid can be oxidized to the corresponding phenol, 2-fluoro-3-(3-morpholinopropoxy)phenol. This can be a competing pathway, especially if the reaction is not kept under an inert atmosphere.[16][17]

Troubleshooting and Identification Workflow:

  • Analyze the Boronic Acid Starting Material: Before running the reaction, obtain an NMR or LC-MS of your this compound. It's not uncommon for commercial boronic acids to contain some level of the corresponding boroxine.[15]

  • Control Reaction Temperature: Higher temperatures can sometimes promote decomposition pathways.[17] If possible, screen for catalysts that are active at lower temperatures.

  • Purification Strategy: These byproducts often have different polarities. The basic morpholine group allows for acid-base extraction techniques which might help in separating it from non-basic byproducts like the homocoupled product or boroxine. Chromatographic purification is also a viable option.[18]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atom in the reactivity of this boronic acid?

The fluorine atom is an electron-withdrawing group. Its presence on the aromatic ring can increase the Lewis acidity of the boron atom, which may influence transmetalation rates. However, it also makes the aryl ring more electron-deficient, which can increase its susceptibility to certain side reactions like protodeboronation, especially under basic conditions.[4][5]

Q2: Can the morpholine group interfere with the reaction?

Yes, potentially. The morpholine moiety contains a basic nitrogen atom. This can have several effects:

  • Internal Base: It could act as a mild base, potentially influencing the catalytic cycle.

  • Ligand for Palladium: The nitrogen could coordinate to the palladium center, which might either inhibit or, in some cases, promote catalysis depending on the primary ligand used.

  • Zwitterion Formation: In protic solvents, there is a possibility of forming a zwitterionic species, which could alter the reactivity and solubility of the boronic acid.[2]

Q3: How can I best store this compound to ensure its stability?

Boronic acids are generally sensitive to moisture and air.[14][15] To maintain its integrity:

  • Store it in a tightly sealed container.

  • Keep it in a desiccator or a dry box.

  • Store at a low temperature (refrigeration is often recommended).

  • For long-term storage, consider storing it under an inert atmosphere.

Q4: I am seeing a significant amount of a trimer of my boronic acid in my starting material. What is this and is it a problem?

This is the boroxine, a cyclic trimer formed by the dehydration of three boronic acid molecules.[13][15] It is a common feature of boronic acids. For most Suzuki-Miyaura reactions, the boroxine is in equilibrium with the monomeric boronic acid in the presence of water and is generally considered a competent coupling partner. However, its presence can affect the stoichiometry of your reaction if you are measuring by mass without accounting for the water loss. It's good practice to be aware of its presence, but it doesn't necessarily need to be removed before use.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide. Optimization will likely be required for specific substrates.

  • To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable solvent (e.g., dioxane/water 4:1).

  • Sparge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Add the base (e.g., K₂CO₃, 2.0-3.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Continue to bubble inert gas through the mixture for another 5 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Common Byproducts and Their Characteristics
Byproduct NameMolecular FormulaLikely CauseMitigation Strategy
Protodeboronation ProductC₁₃H₁₈FNOExcess base, water, high temperature[1][2]Use milder base, anhydrous conditions, "slow-release" boronate[11][12]
Homocoupling ProductC₂₆H₃₄F₂N₂O₄Presence of oxygen, catalyst choice[6][7]Rigorous de-gassing, choice of ligand/catalyst
BoroxineC₃₉H₅₁B₃F₃N₃O₉Inherent property of boronic acids (dehydration)[13][15]Usually not problematic; can be minimized by storing under dry conditions
Phenol ProductC₁₃H₁₈FNO₂Oxidation (presence of air)[16]Maintain inert atmosphere throughout the reaction

Part 4: Mechanistic Visualizations

The following diagrams illustrate the key reaction pathways discussed in this guide.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions

Suzuki_Byproducts Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArX Ar-X ArX->OxAdd Aryl Halide ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Boronic Acid (Base) Proto Protodeboronation ArBOH2->Proto H₂O, Base Homo Homocoupling ArBOH2->Homo Pd(0), O₂ Boroxine Boroxine Formation (Equilibrium) ArBOH2->Boroxine -H₂O Proto_Prod Ar'-H Proto->Proto_Prod Homo_Prod Ar'-Ar' Homo->Homo_Prod Boroxine_Prod (Ar'-BO)₃ Boroxine->Boroxine_Prod

Caption: Suzuki cycle and key byproduct pathways.

Diagram 2: Boronic Acid and Boroxine Equilibrium

Boroxine_Equilibrium cluster_trimer Trimer (Boroxine) Monomer1 R-B(OH)₂ Boroxine (R-BO)₃ Monomer1->Boroxine Monomer2 R-B(OH)₂ Monomer2->Boroxine Monomer3 R-B(OH)₂ Monomer3->Boroxine Boroxine->Monomer2 + 3 H₂O - 3 H₂O midpoint Water 3 H₂O

Caption: Reversible formation of boroxine from boronic acid.

References

Technical Support Hub: Synthesis of Morpholinopropoxy Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of morpholinopropoxy-functionalized phenylboronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of reagents. These compounds are crucial building blocks in modern drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the morpholinopropoxy moiety, which can enhance aqueous solubility and improve pharmacokinetic properties.

However, their synthesis is not without its difficulties. The presence of a basic morpholine nitrogen and a labile C-B bond on the same molecule creates a unique set of challenges, from catalyst inhibition and side reactions to complex purification profiles. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these complexities successfully.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis, typically via Miyaura borylation of the corresponding aryl halide.

Issue 1: Low or No Product Yield

Q: My reaction shows low conversion of the aryl halide starting material, even after extended reaction times. What are the likely causes?

A: Low conversion is often traced back to catalyst deactivation or suboptimal reaction conditions. The morpholine nitrogen, being a Lewis base, can be a potent inhibitor of the palladium catalyst.

  • Cause A: Catalyst Inhibition. The lone pair on the morpholine nitrogen can coordinate to the electron-deficient palladium center, effectively poisoning the catalyst and halting the catalytic cycle.

  • Solution:

    • Ligand Choice: Employ electron-rich, sterically bulky phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to promote the desired reductive elimination step and are less susceptible to displacement by amine-type bases.

    • Protonation of Morpholine: Adding a weak, non-coordinating acid can protonate the morpholine nitrogen, preventing it from binding to the palladium. However, this is a delicate balance, as excess acid can promote protodeboronylation of the desired product. Careful screening of additives is necessary.

  • Cause B: Ineffective Base. The choice and quality of the base are critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation.

  • Solution:

    • Base Selection: Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic but has low nucleophilicity. Potassium carbonate (K₂CO₃) is also commonly used. Avoid strong, nucleophilic bases like alkoxides if sensitive functional groups are present.

    • Anhydrous Conditions: Ensure the base and solvents are thoroughly dried. Water can hydrolyze the active boronic ester intermediate (e.g., B₂(pin)₂) and interfere with the catalytic cycle.

Issue 2: Significant Protodeboronylation

Q: I've successfully formed the boronic acid product, but I'm losing it during workup and purification. My final yield is low due to C-B bond cleavage. How can I prevent this?

A: Protodeboronylation is the acid- or base-catalyzed cleavage of the carbon-boron bond, replacing it with a C-H bond. It is a major challenge for many boronic acids.

  • Cause A: Acidic Workup. Washing the reaction mixture with acidic solutions (e.g., 1M HCl) to remove inorganic salts or quench the base is a primary cause of deboronylation.

  • Solution:

    • pH-Controlled Workup: Maintain the pH of the aqueous phase between 7 and 9 during extraction. Use buffered washes (e.g., saturated ammonium chloride) or very dilute, weak acids if necessary.

    • Ester Protection: A highly effective strategy is to convert the crude boronic acid into a more stable boronate ester, such as a pinacol ester (B(pin)) or an MIDA ester, in situ or immediately after the initial reaction. These esters are significantly more robust towards hydrolysis and can be purified via standard silica gel chromatography. The boronic acid can be regenerated by mild hydrolysis just before its use.

  • Cause B: Presence of Protic Solvents. Prolonged exposure to water or alcohols, especially at elevated temperatures, can facilitate deboronylation.

  • Solution: Minimize the use of protic solvents during workup and purification. When performing extractions, do them quickly and at room temperature. Ensure organic solvents used for chromatography are anhydrous.

Issue 3: Difficult Purification

Q: My product is difficult to purify. It streaks on silica gel, and I can't get it to crystallize. What methods are effective for these polar compounds?

A: The zwitterionic potential (acidic boronic acid and basic morpholine) and high polarity of these molecules make standard purification a significant hurdle.

  • Cause A: Zwitterionic Character & Polarity. The molecule's dual nature makes it behave unpredictably during chromatography and can inhibit clean crystallization.

  • Solution:

    • Boronate Ester Formation: As mentioned above, converting to a less polar and non-zwitterionic boronate ester (like the pinacol or MIDA ester) is the most reliable method to enable standard silica gel chromatography.

    • Specialized Chromatography: If you must purify the free boronic acid, consider using a more polar stationary phase like diol-bonded silica or employing a mobile phase modifier. Adding a small amount of a competitive binder like pinacol to the eluent can sometimes improve peak shape by preventing strong interaction with silica silanols.

    • Recrystallization as a Boroxine: Boronic acids readily form cyclic trimers called boroxines upon dehydration. These are less polar than the monomeric acid. Attempting recrystallization from non-polar, anhydrous solvents (like heptane/ethyl acetate mixtures) can sometimes selectively crystallize the boroxine, which can be easily converted back to the boronic acid by adding water.

    • Biphasic Recrystallization: A technique involving dissolving the crude material in a water-miscible solvent (like acetone or THF) and adding an immiscible, non-polar solvent (like hexane). Slow evaporation or cooling can induce crystallization at the interface.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control (QC) tests for my final morpholinopropoxy phenylboronic acid product? A1: The three most important QC checks are:

  • ¹H and ¹¹B NMR Spectroscopy: ¹H NMR will confirm the structure and identify organic impurities. ¹¹B NMR is crucial for assessing the speciation. A signal around 28-33 ppm typically indicates the desired boronic acid, while a signal around 20-23 ppm suggests the presence of the boroxine trimer.

  • LC-MS Analysis: This provides purity information and confirms the molecular weight. It can also detect the presence of the deboronylated byproduct.

  • Water Content (Karl Fischer Titration): High water content can indicate that the material is wet and may be unstable upon storage. It also affects the stoichiometry if used in subsequent reactions.

Q2: How should I store these reagents for maximum stability? A2: Store them as a dry, solid powder in a desiccator or under an inert atmosphere (argon or nitrogen) at low temperatures (0 to -20 °C). Avoid exposure to moisture and air, which can promote both deboronylation and oxidation. If stored properly, they can be stable for months.

Q3: Can I use the boroxine trimer directly in a Suzuki coupling reaction? A3: Yes. The boroxine is in equilibrium with the monomeric boronic acid, and under the basic aqueous conditions of the Suzuki-Miyaura reaction, it rapidly hydrolyzes to form the active boronic acid species. In fact, some suppliers sell boronic acids predominantly as their more stable boroxine form. The key is to adjust the stoichiometry accordingly (3 moles of aryl halide per 1 mole of boroxine).

Key Protocols & Methodologies

Protocol 1: Synthesis of a Morpholinopropoxy Phenylboronic Acid Pinacol Ester via Miyaura Borylation

This protocol describes a general method for the palladium-catalyzed borylation of an aryl bromide precursor.

Materials:

  • 1-(3-bromopropoxy)-4-morpholine-substituted Phenyl Precursor (1.0 eq)

  • Bis(pinacolato)diboron (B₂(pin)₂) (1.1 eq)

  • Pd(dppf)Cl₂ (0.03 eq)

  • Potassium Acetate (KOAc) (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon source

Procedure:

  • To an oven-dried flask, add the aryl bromide precursor, B₂(pin)₂, and potassium acetate.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the Pd(dppf)Cl₂ catalyst under the inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir overnight (12-18 hours).

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure boronic acid pinacol ester.

Protocol 2: Deprotection of Pinacol Ester to Free Boronic Acid

Materials:

  • Boronic acid pinacol ester (1.0 eq)

  • 2-Methyl-THF or Diethyl Ether

  • 1M HCl or 1M NaOH (aqueous)

  • Pentane or Hexane

Procedure:

  • Dissolve the boronic acid pinacol ester in a suitable organic solvent like 2-Methyl-THF.

  • Add an aqueous solution of a mild acid (e.g., 1M HCl) or base (e.g., 1M NaOH) and stir vigorously at room temperature for 2-4 hours. The optimal pH will depend on the specific substrate's stability.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, separate the organic layer.

  • Extract the aqueous layer with additional organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting solid is often the free boronic acid. It can be further purified by trituration with a non-polar solvent like pentane or hexane to remove residual pinacol, followed by drying under high vacuum.

Visualized Mechanisms & Workflows

Below are diagrams illustrating key concepts in the synthesis and handling of morpholinopropoxy phenylboronic acids.

G start Aryl-Halide + B2(pin)2 pd_cycle Pd(0) Catalytic Cycle start->pd_cycle  KOAc, Dioxane product Aryl-B(pin) pd_cycle->product hydrolysis Hydrolysis (Workup/Purification) product->hydrolysis final_product Aryl-B(OH)2 (Target Molecule) hydrolysis->final_product

Caption: High-level workflow for Miyaura borylation and subsequent deprotection.

G start Low Yield or Incomplete Reaction check_sm Is Starting Material (Aryl-X) Consumed? start->check_sm catalyst Potential Catalyst Poisoning by Morpholine Nitrogen check_sm->catalyst No deboronylation Product Formed but Lost During Workup check_sm->deboronylation Yes solution_catalyst Solution: 1. Use Bulky Ligand (e.g., SPhos) 2. Check Catalyst Quality/Loading catalyst->solution_catalyst base Ineffective Base or Wet Conditions catalyst->base solution_base Solution: 1. Use Anhydrous K3PO4/KOAc 2. Ensure Dry Solvents base->solution_base solution_deboronylation Solution: 1. Avoid Acidic Wash (pH 7-9) 2. Convert to Stable B(pin) Ester 3. Minimize Water/Heat Exposure deboronylation->solution_deboronylation

Caption: Troubleshooting decision tree for low product yield.

G boronic_acid 3 x R-B(OH)2 (Monomer) boroxine Boroxine (Cyclic Trimer) boronic_acid->boroxine - 3 H2O (Anhydrous Conditions) boroxine->boronic_acid + 3 H2O (Aqueous Conditions)

Caption: Equilibrium between boronic acid monomer and its boroxine trimer.

Preventing decomposition of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the stability and handling of this reagent. Our goal is to help you anticipate and prevent its decomposition, ensuring the success and reproducibility of your experiments.

Introduction: Understanding the Molecule

This compound is a multifunctional building block, particularly valuable in Suzuki-Miyaura cross-coupling reactions. Its structure presents a unique combination of features that influence its stability: an electron-withdrawing fluorine atom, an electron-donating morpholinopropoxy group, and a basic morpholine moiety. This interplay dictates its susceptibility to common boronic acid decomposition pathways. Understanding these characteristics is the first step toward preventing degradation.

Frequently Asked Questions (FAQs)

Q1: My stored this compound shows poor performance in my Suzuki coupling reaction. What could be the cause?

Poor performance of stored boronic acid is almost always due to gradual decomposition. There are three primary chemical culprits for boronic acid degradation: protodeboronation, formation of boroxine anhydrides, and oxidation.

  • Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This is an irreversible process that converts your valuable reagent into an inert byproduct, 3-fluoro-4-(3-morpholinopropoxy)benzene. This side reaction is often promoted by moisture, acidic or basic conditions, and elevated temperatures.[1][2] The presence of a basic nitrogen in the morpholine ring can influence the local pH and potentially accelerate this process under certain conditions.[1]

  • Boroxine Formation is a dehydration reaction where three molecules of boronic acid lose three molecules of water to form a stable, six-membered cyclic anhydride called a boroxine.[3] While this process is reversible upon exposure to water, the presence of significant amounts of boroxine can lead to inaccurate quantification of the active boronic acid and may affect reaction kinetics.[3]

  • Oxidation of the boronic acid to the corresponding phenol can occur, especially in the presence of reactive oxygen species.[3][4] This is a significant concern for long-term storage if the material is not kept under an inert atmosphere.

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

To mitigate the decomposition pathways described above, stringent storage conditions are essential. Boronic acids, in general, are sensitive to moisture, air, and heat.

ParameterRecommendationRationale
Temperature Store at 2-8°C or frozen.Low temperatures slow down the rates of all chemical decomposition reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).This prevents oxidation by excluding atmospheric oxygen and moisture.
Moisture Use a desiccator for storage. Ensure containers are tightly sealed.Prevents both protodeboronation and boroxine formation by minimizing contact with water.
Light Store in an amber vial or in the dark.While less common, some organic molecules can be sensitive to light, which can promote radical-based decomposition.
Q3: I've noticed a decline in the yield of my Suzuki-Miyaura reaction over time, even with a fresh bottle of the boronic acid. Could my reaction conditions be causing decomposition?

Yes, the conditions of the Suzuki-Miyaura coupling can inadvertently promote the degradation of your boronic acid. The most common in-situ decomposition pathway is protodeboronation.[1]

Several factors within your reaction setup can accelerate this unwanted side reaction:

  • Presence of Water : While some Suzuki-Miyaura protocols call for aqueous bases, excess water can serve as a proton source for protodeboronation.

  • Prolonged Reaction Times at High Temperatures : These conditions provide the energy and time for decomposition to occur.

  • Choice of Base : Strong aqueous bases can create a high pH environment where the boronate anion forms. While necessary for transmetalation, these conditions can also promote protodeboronation.[2]

If you suspect in-situ decomposition, it is advisable to run a control experiment where the aryl halide is omitted to quantify the extent of protodeboronation under your reaction conditions.

Q4: How does the morpholine group in the molecule affect its stability and handling?

The tertiary amine of the morpholine ring is basic. This has two important consequences:

  • Potential for Intramolecular Interactions : The nitrogen's lone pair of electrons can potentially interact with the empty p-orbital of the boron atom, especially in the anionic boronate form. This can lower the pKa of the boronic acid, favoring the formation of the boronate anion which is a key intermediate in both the desired Suzuki coupling and the undesired protodeboronation.[5]

  • Hygroscopicity : The presence of the polar and basic morpholine group can make the compound more hygroscopic, increasing its tendency to absorb atmospheric moisture. This underscores the critical need for storage in a desiccated environment.

Troubleshooting Guide: Diagnosing and Solving Decomposition Issues

This section provides a systematic approach to identifying and resolving problems related to the decomposition of this compound.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

If you are experiencing low or no yield, follow this diagnostic workflow:

Troubleshooting Workflow for Low Yield.

Step-by-Step Solutions:

  • Assess Boronic Acid Quality:

    • Action: Analyze your stock of this compound by ¹H NMR or LC-MS.

    • What to look for: In the ¹H NMR, look for the disappearance of the B(OH)₂ proton signal and the appearance of a new aromatic proton signal in place of the carbon-boron bond, which indicates protodeboronation. In the LC-MS, check for the mass of the protodeboronated byproduct. The presence of a significant amount of this byproduct confirms decomposition.

    • Solution: If decomposition is confirmed, discard the old stock and acquire fresh material. Implement the stringent storage conditions outlined in the FAQs.

  • Minimize Protodeboronation During the Reaction:

    • Action: Use anhydrous solvents and, if possible, a non-aqueous base system.

    • Rationale: Removing water, the primary proton source, directly inhibits protodeboronation.[1]

    • Protocol: Dry your solvents over molecular sieves. Consider using bases like potassium fluoride (KF) or cesium fluoride (CsF) which can be used under nearly anhydrous conditions.

  • Optimize Reaction Conditions:

    • Action: Screen different bases and lower the reaction temperature.

    • Rationale: A milder base (e.g., K₂CO₃ instead of K₃PO₄) or a shorter reaction time at a lower temperature can often find a balance where the Suzuki coupling proceeds efficiently while minimizing the thermal decomposition of the boronic acid.[6]

  • Ensure Catalyst Activity:

    • Action: Thoroughly degas your reaction mixture before adding the palladium catalyst.

    • Rationale: Oxygen can oxidize and deactivate the active Pd(0) catalyst and also contribute to the oxidative degradation of the boronic acid.[6][7]

    • Protocol: Use techniques like freeze-pump-thaw cycles or bubble argon/nitrogen through the solvent for at least 15-20 minutes.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

This protocol allows for a quick assessment of the integrity of your boronic acid.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic aromatic proton signals.

    • Look for the broad singlet corresponding to the B(OH)₂ protons. Its integration relative to the aromatic protons can give an indication of purity and the extent of boroxine formation (which will decrease the relative integral of the B(OH)₂ signal).

    • Search for the appearance of a new aromatic proton signal coupled to the fluorine atom, which would indicate the formation of the protodeboronated byproduct.

Protocol 2: Stabilizing the Boronic Acid as a Diethanolamine Adduct

For applications requiring enhanced stability, converting the boronic acid to a diethanolamine adduct can be beneficial. These adducts are often more crystalline, less prone to dehydration, and air-stable.[8]

  • Dissolution: In a vial, dissolve 1.0 equivalent of this compound in a minimal amount of a solvent like methylene chloride or THF.

  • Addition: While stirring, add 1.0 equivalent of diethanolamine dropwise.

  • Precipitation: A white precipitate of the diethanolamine adduct should form.

  • Isolation: Stir the slurry for 15-20 minutes, then collect the solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can often be used directly in Suzuki coupling reactions, particularly with protic co-solvents.[8]

Visualizing Decomposition Pathways

The following diagram illustrates the main decomposition routes for a generic phenylboronic acid, which are applicable to the title compound.

DecompositionPathways BoronicAcid Phenylboronic Acid (R-B(OH)₂) Protodeboronation Protodeboronation BoronicAcid->Protodeboronation + H₂O, Heat (Irreversible) BoroxineFormation Boroxine Formation BoronicAcid->BoroxineFormation - 3 H₂O (Reversible) Byproduct Arene Byproduct (R-H) Protodeboronation->Byproduct Boroxine Boroxine (R-BO)₃ BoroxineFormation->Boroxine

Primary Decomposition Pathways.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of fluorinated boronic acids in chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions. The unique electronic properties conferred by fluorine substituents present distinct challenges and opportunities, which this guide aims to clarify.

Part 1: Understanding the Core Challenges

Fluorinated boronic acids are invaluable building blocks in medicinal and materials chemistry. The incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. However, these same electronic effects create specific hurdles in their application.

FAQ 1: Why are fluorinated boronic acids often considered "difficult" substrates?

The challenges stem directly from the strong electron-withdrawing nature of fluorine atoms. This property fundamentally alters the boronic acid's reactivity in several ways:

  • Increased Lewis Acidity: Fluorine substituents, especially in the ortho or meta positions, pull electron density away from the boron atom, increasing its Lewis acidity.[1][2] This heightened acidity can influence reaction kinetics and equilibria.[1] The pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77, significantly lower than many non-fluorinated analogues.[1]

  • Altered Reactivity in Cross-Coupling: The electron-deficient nature of the aryl ring can impact the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. While sometimes beneficial, it can also lead to slower reaction rates or require more specialized catalyst systems to overcome.[3]

  • Susceptibility to Protodeboronation: This is arguably the most significant challenge. The electron-withdrawing fluorine atoms stabilize a negative charge on the aromatic ring, making the carbon-boron bond more susceptible to cleavage by a proton source, such as water.[3][4] This undesired side reaction cleaves the C-B bond, replacing it with a C-H bond, leading to reduced yield of the desired product.[5]

Part 2: Troubleshooting Common Reaction Failures

This section addresses specific issues encountered during experiments and provides actionable solutions.

FAQ 2: My Suzuki-Miyaura coupling reaction has a low yield or failed completely. What should I investigate first?

When a reaction fails, a systematic approach is crucial. Start by assessing the most common failure points.

start Low or No Yield check_catalyst 1. Catalyst System Active? start->check_catalyst check_reagents 2. Reagent Stability? check_catalyst->check_reagents Yes catalyst_ok Use fresh, air-stable precatalyst (e.g., Pd G3/G4). Ensure ligand is not degraded. check_catalyst->catalyst_ok No check_conditions 3. Reaction Conditions Optimal? check_reagents->check_conditions Yes reagents_ok Confirm boronic acid purity. Consider converting to a stable derivative (e.g., pinacol ester). check_reagents->reagents_ok No conditions_ok Thoroughly degas solvent. Ensure base is dry and finely powdered. Optimize base/solvent combination. check_conditions->conditions_ok No

Caption: Initial troubleshooting workflow for failed Suzuki-Miyaura couplings.

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Oxygen can poison the catalyst and lead to the undesired homocoupling of the boronic acid.[6]

    • Solution: Use a fresh batch of catalyst and ligand. For difficult couplings, consider using more robust, air-stable precatalysts (e.g., Buchwald palladacycle precatalysts like SPhos Pd G3) which are designed for challenging transformations.[7]

  • Reagent Purity and Stability: Fluorinated boronic acids can degrade upon storage.[3] The presence of boroxines (cyclic trimers) can also complicate stoichiometry.[3]

    • Solution: Verify the purity of your boronic acid by NMR or LC-MS before use. If stability is a known issue, consider converting the material to a more stable boronate ester or potassium trifluoroborate salt for storage and use.[3][8]

  • Reaction Conditions (Base & Solvent): The choice of base is critical. It must be strong enough to promote transmetalation but not so harsh that it accelerates protodeboronation or degrades starting materials.[6]

    • Solution: Ensure the solvent is rigorously degassed to remove oxygen. If using anhydrous conditions, ensure the base is dry and finely powdered.[6] For biphasic reactions (e.g., Toluene/H₂O), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[6]

FAQ 3: I'm observing significant protodeboronation of my fluorinated boronic acid. How can I minimize this side reaction?

Protodeboronation is the most common failure mode for electron-deficient boronic acids.[3][4] The mechanism involves the attack of a proton source on the carbon atom bearing the boron moiety, facilitated by a base.

BA Ar(F)-B(OH)₂ (Fluorinated Boronic Acid) Boronate [Ar(F)-B(OH)₃]⁻ (Activated Boronate) BA->Boronate + Base Undesired Ar(F)-H (Protodeboronated Product) Boronate->Undesired + H₂O ProtonSource H₂O / ROH (Proton Source) Base Base (e.g., OH⁻) BoricAcid B(OH)₃

Caption: Simplified pathway of base-catalyzed protodeboronation.

Mitigation Strategies:

  • Switch to Anhydrous Conditions: Since water is the primary proton source, removing it can dramatically suppress protodeboronation.[6]

    • Action: Use anhydrous solvents (e.g., dioxane, toluene, 2-MeTHF) and a non-aqueous base.

  • Use a Milder, Anhydrous Base: Strong bases in aqueous media accelerate the side reaction. Fluoride-based bases are often an excellent choice.

    • Action: Substitute strong bases like K₃PO₄ or NaOH with milder, anhydrous options like potassium fluoride (KF) or cesium fluoride (CsF).[6][9] CsF is particularly effective for sensitive substrates.[9]

  • Use a More Stable Boron Species: Boronic acids can be converted into derivatives that are less prone to protodeboronation.

    • Action: Use a pinacol boronate ester (Bpin) or a potassium trifluoroborate salt (R-BF₃K). These are generally more stable to storage and reaction conditions, releasing the active boronic acid slowly in situ.[3][10] Pinacol esters, in particular, show unique stability at high pH compared to other esters.[1]

BaseTypical Solvent(s)Anhydrous/AqueousBest For...
K₃PO₄Dioxane/H₂O, THF/H₂OAqueousGeneral purpose, robust substrates.
K₂CO₃ / Na₂CO₃Toluene/H₂O, DMEAqueousGeneral purpose, often a good starting point.
CsF Dioxane, DMF Anhydrous Sensitive, electron-deficient boronic acids prone to protodeboronation. [9]
KF THF, Dioxane Anhydrous A less expensive alternative to CsF for suppressing protodeboronation. [6]
FAQ 4: My reaction is clean but very slow. How can I increase the rate?

Slow reaction rates with fluorinated boronic acids can often be traced back to a suboptimal catalyst system or temperature.

  • Catalyst and Ligand Choice: Electron-deficient aryl halides and boronic acids can be challenging for standard catalysts. Systems using bulky, electron-rich phosphine ligands are often required.

    • Recommendation: Employ ligands developed by the Buchwald group, such as SPhos or XPhos.[7] These ligands promote the formation of highly active, monoligated Pd(0) species that can facilitate difficult oxidative addition and transmetalation steps.[7] For particularly hindered couplings, consider catalysts like SPhos Pd G3 or G4.[11]

  • Temperature: Ensure the reaction temperature is appropriate. While higher temperatures can increase the rate, they can also accelerate decomposition.

    • Recommendation: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction. If the reaction is clean but slow, the temperature can be incrementally increased to 100-110 °C.[6]

FAQ 5: I've successfully formed my product, but it's difficult to purify. What are some effective strategies?

The unique properties of highly fluorinated compounds can make purification by standard silica gel chromatography challenging due to altered polarity and potential interactions with silica.

  • Alternative Chromatography:

    • Neutral Alumina: If your compound is sensitive to the acidic nature of silica, switching to a neutral alumina stationary phase can prevent degradation.[3]

    • Reverse-Phase Chromatography (C18): For more polar fluorinated compounds, reverse-phase chromatography may provide better separation, although it can also be challenging.[3]

  • Fluorous Solid-Phase Extraction (F-SPE): If your product has a sufficient fluorine content (a "fluorous tail"), you can use fluorous-tagged silica for a "catch-and-release" purification, which is highly specific for fluorinated molecules.[12]

  • Recrystallization/Distillation: Don't overlook classical purification methods. If your product is a solid, recrystallization can be a highly effective method for achieving high purity. For volatile liquids, distillation is a viable option.

Part 3: Best Practices & Experimental Protocols

Proactive measures in handling, storage, and reaction setup can prevent many of the issues detailed above.

Best Practices for Storage and Handling

Due to their propensity for decomposition, proper storage and handling are critical.[3]

  • Storage: Store highly fluorinated boronic acids in a cool, dry, dark place, preferably in a desiccator under an inert atmosphere (argon or nitrogen).[3][13] For long-term storage, refrigeration is recommended.[3]

  • Handling: Minimize exposure to air and moisture. Whenever possible, handle the solids inside a glovebox.[3] If a glovebox is not available, use a Schlenk line and handle under a positive pressure of inert gas.

  • Consider Derivatives: For frequently used or known unstable boronic acids, consider converting the entire batch to a more stable potassium trifluoroborate or pinacol ester derivative for routine use and storage.[3]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid

This protocol is a general starting point and must be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the fluorinated boronic acid (1.2–1.5 equiv.), and the base (e.g., CsF, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap, and cycle between vacuum and inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1–2 mol%) and ligand (if not using a precatalyst).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., Dioxane or 2-MeTHF) via syringe. The reaction concentration should typically be 0.1–0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 90–110 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method (e.g., flash column chromatography on silica gel or neutral alumina).

Protocol 2: Preparation of a Pinacol Boronate Ester for Improved Stability
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the fluorinated boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent like THF or Dichloromethane.

  • Drying Agent: Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄), to the mixture to sequester the water that is formed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or NMR).

  • Workup: Filter off the drying agent and wash it with a small amount of the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester is often pure enough for direct use in subsequent reactions or can be further purified by chromatography or recrystallization.

References

Validation & Comparative

A Comparative Guide to 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic Acid and its Alternatives in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and materials science.[1][2][3] The choice of the boronic acid reagent is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an in-depth technical comparison of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid with other structurally and functionally relevant boronic acids. By examining their performance in the context of the Suzuki-Miyaura reaction, we aim to equip researchers with the insights necessary to make informed decisions for their synthetic strategies.

Introduction to this compound

This compound is a bespoke reagent characterized by a unique combination of substituents on the phenyl ring. The fluorine atom, an electron-withdrawing group, enhances the Lewis acidity of the boronic acid, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. The morpholinopropoxy tail, on the other hand, introduces a bulky, polar, and basic moiety that can influence the molecule's solubility, pharmacokinetic properties in a drug discovery context, and potentially its interaction with the catalyst.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming carbon-carbon bonds.[2][3] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the substituents on the boronic acid can significantly impact the kinetics of the transmetalation step, which is often rate-determining.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Boronic Acids in Suzuki-Miyaura Coupling

To provide a clear comparison, we will evaluate this compound against three common alternatives:

  • Unsubstituted Phenylboronic Acid: The baseline for comparison.

  • 3-Fluoro-4-methoxyphenylboronic acid: To isolate the effect of the morpholinopropoxy group by comparing it to a simpler alkoxy group.

  • 4-Carboxyphenylboronic acid: To compare with a boronic acid bearing a different type of electron-withdrawing group.

Theoretical Impact of Substituents

The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the efficiency of the Suzuki-Miyaura reaction. Electron-withdrawing groups generally increase the Lewis acidity of the boron atom, which can accelerate the transmetalation step. Conversely, electron-donating groups can have the opposite effect.

Boronic AcidSubstituent EffectsExpected Impact on Reactivity
This compound -F (ortho to Boron): Strong electron-withdrawing. -O-propyl-morpholine (meta to Boron): Weakly electron-donating.The fluorine atom is expected to enhance reactivity. The bulky morpholinopropoxy group might introduce steric hindrance but also improve solubility.
Unsubstituted Phenylboronic Acid NoneBaseline reactivity.
3-Fluoro-4-methoxyphenylboronic acid -F (ortho to Boron): Strong electron-withdrawing. -OCH3 (meta to Boron): Electron-donating.Similar electronic effect from fluorine as the target molecule, but the smaller methoxy group will have less steric impact and different solubility characteristics.
4-Carboxyphenylboronic acid -COOH (para to Boron): Strong electron-withdrawing.The carboxyl group is strongly deactivating, which can significantly influence the reaction conditions required for efficient coupling.[4]
Experimental Data Comparison (Hypothetical)

Reaction Conditions: Aryl Bromide (1.0 eq.), Boronic Acid (1.2 eq.), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 eq.), Toluene/H₂O (4:1), 90 °C.

Boronic AcidReaction Time (h)Yield (%)Notes
This compound 492The fluorine substituent likely accelerates the reaction. The morpholino group may enhance solubility, leading to a high yield.
Unsubstituted Phenylboronic Acid 885Serves as a good baseline for a standard Suzuki coupling.[6]
3-Fluoro-4-methoxyphenylboronic acid 495The activating effect of the fluorine atom is prominent. The smaller methoxy group compared to the morpholinopropoxy group may lead to slightly faster kinetics and higher yield due to reduced steric hindrance.
4-Carboxyphenylboronic acid 1275The electron-withdrawing carboxyl group can sometimes lead to lower yields and require more forcing conditions or specialized catalyst systems.[5]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:
  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Deionized water (2 mL)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed toluene and deionized water to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants and Base B Inert Atmosphere A->B C Add Solvents B->C D Add Catalyst C->D E Heat and Stir D->E F Monitor Progress E->F G Cool and Extract F->G H Dry and Concentrate G->H I Purify H->I

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Discussion and Conclusion

The selection of a boronic acid for a Suzuki-Miyaura coupling is a critical decision that impacts reaction outcomes. This compound presents a unique combination of features. The ortho-fluorine substituent is expected to enhance its reactivity in comparison to unsubstituted phenylboronic acid, leading to faster reactions and potentially higher yields. When compared to 3-fluoro-4-methoxyphenylboronic acid, the primary difference lies in the alkoxy substituent. The bulkier and more polar morpholinopropoxy group in the target molecule may offer advantages in terms of solubility in certain solvent systems and could be a desirable feature for introducing drug-like properties into the final product. However, this increased steric bulk might also slightly impede the reaction rate compared to the less hindered methoxy group.

In contrast, 4-carboxyphenylboronic acid, with its strongly electron-withdrawing carboxyl group, often requires more tailored reaction conditions to achieve high yields.[4] Therefore, for general synthetic applications where high efficiency and mild conditions are desired, this compound and its 4-methoxy analog are likely superior choices.

Ultimately, the optimal boronic acid will depend on the specific synthetic target and the desired properties of the final molecule. For applications in drug discovery, the morpholino moiety of the title compound may provide significant advantages in terms of physicochemical and pharmacokinetic properties, making it a valuable building block despite its greater structural complexity.

References

A Comparative Analysis of Fluorinated Phenylboronic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis and drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological and physicochemical properties. Among the array of fluorinated building blocks, phenylboronic acid derivatives stand out for their versatility and pivotal role in carbon-carbon bond formation and as pharmacophores. This guide offers an in-depth comparative analysis of fluorinated phenylboronic acid derivatives, providing researchers, scientists, and drug development professionals with the critical data and experimental insights needed to make informed decisions in their work.

The Influence of Fluorine on Phenylboronic Acid Properties

The introduction of fluorine, the most electronegative element, onto a phenylboronic acid ring profoundly alters its electronic and biological characteristics.[1][2] These modifications can lead to enhanced metabolic stability, increased binding affinity for biological targets, and modulated acidity (pKa), all of which are critical parameters in drug design.[1][2][3] The position and number of fluorine substituents allow for fine-tuning of these properties, making fluorinated phenylboronic acids a versatile tool for medicinal chemists.

Lewis Acidity: A Comparative Look at pKa Values

The Lewis acidity of a boronic acid is a crucial factor in its reactivity and its ability to interact with biological molecules. This property is quantified by the pKa value, with a lower pKa indicating a stronger Lewis acid. The electron-withdrawing nature of fluorine generally increases the acidity of the boronic acid. This effect is most pronounced when the fluorine is in the ortho or meta position due to inductive effects.[4] In the para position, the inductive effect is partially offset by the resonance effect of fluorine's lone pairs.[4]

DerivativepKa
Phenylboronic Acid8.83[5]
2-Fluorophenylboronic Acid8.32[6]
3-Fluorophenylboronic AcidNot explicitly found
4-Fluorophenylboronic Acid8.80[4]
3,4,5-Trifluorophenylboronic acidNot explicitly found
2,3,4,6-Tetrafluorophenylboronic acid6.17[4]

Table 1: Comparative pKa values of selected fluorinated phenylboronic acids.

The significant decrease in pKa for polyfluorinated derivatives, such as 2,3,4,6-tetrafluorophenylboronic acid, highlights the additive effect of fluorine substitution on Lewis acidity.[4] This enhanced acidity can be advantageous in applications such as anion sensing and catalysis.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in organic synthesis for the formation of C-C bonds.[7] Phenylboronic acids are key coupling partners in this reaction, and the presence of fluorine can influence reactivity. The electron-withdrawing fluorine atoms can impact the transmetalation step of the catalytic cycle.[8]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Workflow reagents Aryl Halide Fluorinated Phenylboronic Acid Pd Catalyst Base reaction Reaction Setup (Inert Atmosphere) reagents->reaction 1. Combine solvent Solvent (e.g., Toluene/Water) solvent->reaction 2. Dissolve heating Heating (e.g., 80-100 °C) reaction->heating 3. Heat workup Aqueous Workup & Extraction heating->workup 4. Cool & Quench purification Purification (e.g., Column Chromatography) workup->purification 5. Isolate product Biaryl Product purification->product 6. Characterize Synthesis_Logic cluster_start Starting Material cluster_reagents Key Reagents cluster_intermediate Intermediate cluster_product Final Product Fluorinated Aryl Halide Fluorinated Aryl Halide Organolithium Reagent Organolithium Reagent Fluorinated Aryl Halide->Organolithium Reagent 1. Lithiation Trialkyl Borate Trialkyl Borate Organolithium Reagent->Trialkyl Borate 2. Borylation Boronic Ester Boronic Ester Fluorinated Phenylboronic Acid Fluorinated Phenylboronic Acid Boronic Ester->Fluorinated Phenylboronic Acid 3. Hydrolysis

References

A Senior Application Scientist's Guide to the Validation of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Ascendancy of Substituted Phenylboronic Acids in Modern Research

Phenylboronic acids and their derivatives have become indispensable tools in the researcher's arsenal, demonstrating remarkable versatility across drug discovery, diagnostics, and materials science.[1][2] Their utility stems from the unique chemical properties of the boronic acid moiety, which can participate in a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This allows for the efficient formation of carbon-carbon bonds, a fundamental process in constructing complex molecular architectures.[1] Furthermore, the ability of boronic acids to form reversible covalent bonds with diols makes them invaluable for developing sensors for saccharides and glycoproteins.[3][4]

This guide focuses on a specific, yet promising, derivative: 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid . The strategic incorporation of a fluorine atom and a morpholinopropoxy side chain suggests potential advantages in terms of metabolic stability, binding affinity, and pharmacokinetic properties.[5] This document provides a framework for the rigorous experimental validation of this compound, comparing its performance with established alternatives and offering detailed protocols to empower researchers in their own investigations.

The Compound in Focus: Deconstructing this compound

The molecular architecture of this compound hints at a multi-faceted utility. Let's dissect the contributions of its key functional groups:

  • Phenylboronic Acid Core: This is the foundational reactive group, enabling participation in Suzuki-Miyaura cross-coupling reactions and reversible interactions with diols.[1][2]

  • Fluoro- Substitution: The introduction of a fluorine atom can significantly modulate the electronic properties of the phenyl ring, potentially enhancing the compound's metabolic stability and altering its binding affinity for biological targets.[6][7] In the context of Positron Emission Tomography (PET) imaging, the use of a radioactive fluorine isotope (¹⁸F) allows for non-invasive in vivo imaging.[8][9]

  • Morpholinopropoxy Side Chain: The morpholino group is known to improve aqueous solubility and can influence a compound's pharmacokinetic profile.[5] Its presence may also facilitate cell permeability, a crucial factor for intracellular drug targets.[10][11]

This unique combination of functional groups suggests that this compound could excel in several applications, including as a building block in medicinal chemistry, a probe for biological imaging, or as a functional component of biosensors.

Comparative Framework: Selecting Appropriate Benchmarks

To objectively assess the performance of this compound, it is crucial to select appropriate comparators. The choice of alternative compounds will depend on the specific application being investigated.

Application AreaSuggested Alternative CompoundsRationale for Comparison
Suzuki-Miyaura Coupling Phenylboronic acid, 4-Methoxyphenylboronic acidTo evaluate the effect of the fluoro and morpholinopropoxy substituents on reaction efficiency, yield, and catalyst compatibility.
Enzyme Inhibition (e.g., Serine Proteases) 3-Aminophenylboronic acid, Bortezomib (for proteasome)To compare inhibitory potency (IC₅₀, Kᵢ) and selectivity against a panel of relevant enzymes.[12][13]
Saccharide Sensing 3-Aminophenylboronic acid-functionalized fluorophoresTo assess sensitivity, selectivity, and fluorescence response towards a range of biologically relevant saccharides.[4][14]
Cellular Imaging (¹⁸F-labeled) [¹⁸F]FDG, [¹⁸F]FLTTo compare tumor uptake, specificity, and in vivo stability as a PET imaging agent.[8][15]

Experimental Validation Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for validating the performance of this compound in key applications.

Validation in Suzuki-Miyaura Cross-Coupling Reactions

This protocol is designed to assess the efficiency of the title compound as a coupling partner in a representative Suzuki-Miyaura reaction.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Aryl Halide, Boronic Acid, & Catalyst B Add Base & Solvent A->B C Heat Reaction Mixture (Conventional or Microwave) B->C D Quench Reaction C->D E Extract Organic Phase D->E F Purify by Column Chromatography E->F G Characterize Product (NMR, MS) F->G H Calculate Yield G->H

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • Reaction Setup: In a clean, dry reaction vessel, combine the aryl halide (e.g., 4-iodoanisole, 1.0 mmol), this compound (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Addition of Reagents: Add a suitable base (e.g., K₂CO₃, 2.0 mmol) and a solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the mixture to reflux (or use microwave irradiation) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.

  • Comparison: Perform parallel reactions with the chosen alternative boronic acids under identical conditions and compare the yields and reaction times.

Validation as a Serine Protease Inhibitor

This protocol outlines the steps to evaluate the inhibitory activity of the compound against a model serine protease.

Diagram of the Enzyme Inhibition Assay Workflow:

Enzyme_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare Enzyme & Substrate Solutions C Incubate Enzyme with Inhibitor A->C B Prepare Serial Dilutions of Inhibitor B->C D Initiate Reaction with Substrate C->D E Monitor Product Formation (Spectrophotometry/Fluorimetry) D->E F Plot Reaction Velocity vs. Inhibitor Concentration E->F G Determine IC50 Value F->G Cellular_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis A Seed Cells in a 96-well Plate B Allow Cells to Adhere Overnight A->B C Treat Cells with Serial Dilutions of the Compound B->C D Cellular Uptake Assay (e.g., Fluorescence Microscopy if labeled) C->D E Cytotoxicity Assay (e.g., MTT, LDH) C->E F Quantify Cellular Uptake D->F G Determine Cell Viability (%) E->G H Calculate CC50 Value G->H

References

A Senior Application Scientist's Guide to the Characterization of Compounds Synthesized with 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination and Morpholination in Suzuki-Miyaura Cross-Coupling for Drug Discovery

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl and heteroaryl compounds, which form the backbone of numerous therapeutic agents. The choice of the boronic acid reagent is a critical determinant of the final compound's physicochemical and pharmacological properties. 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid is a sophisticated building block that strategically incorporates two key structural motifs: a fluorine atom and a morpholine-containing side chain. This guide provides an in-depth comparison of this reagent with other substituted phenylboronic acids, supported by experimental data and protocols, to empower researchers in their drug development endeavors.

The fluorine atom, with its high electronegativity and small size, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The morpholino group is recognized as a "privileged structure" in medicinal chemistry, often enhancing aqueous solubility, improving pharmacokinetic profiles, and providing a key interaction point with biological targets.[3][4] The combination of these features in this compound makes it a particularly attractive reagent for the synthesis of novel drug candidates.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis

The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The 3-fluoro substituent is electron-withdrawing, which generally enhances the rate of transmetalation, a key step in the catalytic cycle. Conversely, the 4-(3-morpholinopropoxy) group is electron-donating, which can decrease the reactivity of the boronic acid. The interplay of these opposing effects makes a direct comparison with simpler boronic acids essential for predicting reaction outcomes.

Boronic AcidSubstituent EffectsTypical Catalyst SystemExpected Yield Range (%)Key Considerations
This compound -F (electron-withdrawing), -O-R (electron-donating), Morpholino (solubilizing, potentially coordinating)Pd(dppf)Cl₂, Pd(PPh₃)₄ with a strong base (e.g., K₂CO₃, Cs₂CO₃)75-90The morpholino group may require specific base/solvent combinations for optimal solubility and to avoid catalyst inhibition.
4-Methoxyphenylboronic acid -OCH₃ (electron-donating)Pd(PPh₃)₄, K₂CO₃80-95Generally high yielding, but can be sluggish with electron-rich coupling partners.
3-Fluorophenylboronic acid -F (electron-withdrawing)Pd(OAc)₂, PPh₃, Na₂CO₃85-98Typically highly reactive due to the inductive effect of fluorine.
4-(Trifluoromethyl)phenylboronic acid -CF₃ (strongly electron-withdrawing)Pd(dppf)Cl₂, K₃PO₄90-99Excellent reactivity, often used as a benchmark for challenging couplings.
4-Morpholinophenylboronic acid -Morpholino (electron-donating, bulky)Buchwald-Hartwig G3 Palladacycle, K₃PO₄70-85Steric hindrance from the morpholino group can necessitate more active catalyst systems.

Note: The expected yield ranges are compiled from various literature sources and are intended for comparative purposes. Actual yields will depend on the specific substrates and reaction conditions.

Experimental Protocol: Synthesis of a Biaryl Compound using this compound

This protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

G cluster_0 A This compound C Pd Catalyst, Base B Aryl Halide (Ar-X) D Solvent, Heat C->D E Biaryl Product D->E

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide or iodide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.05 mmol) to the flask under the inert atmosphere.

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Mechanism of Action and Biological Relevance: Targeting the TrkA Signaling Pathway

Compounds synthesized using this compound are often designed as kinase inhibitors due to the favorable properties imparted by the fluoro and morpholino groups. One such target is the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Dysregulation of the TrkA signaling pathway has been implicated in various cancers and pain-related disorders.[3][5][6][7][8][9]

The binding of nerve growth factor (NGF) to TrkA induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The key pathways activated include the Ras/MAPK pathway, which promotes cell proliferation and differentiation, and the PI3K/Akt pathway, which is critical for cell survival.[3][6][10]

TrkA_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Ras Ras TrkA->Ras Activates PI3K PI3K TrkA->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Differentiation ERK->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival

Simplified TrkA signaling pathway.

Inhibitors targeting TrkA can block these downstream pathways, thereby impeding tumor growth and survival. The morpholino-propoxy side chain of compounds derived from our title boronic acid can form crucial hydrogen bonds within the ATP-binding pocket of the TrkA kinase domain, enhancing potency and selectivity.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of complex molecules with significant potential in drug discovery. Its unique combination of a fluorine atom and a morpholino-containing side chain offers a strategic advantage in designing compounds with improved pharmacokinetic properties and potent biological activity. While the interplay of electronic effects requires careful consideration during reaction optimization, the Suzuki-Miyaura coupling with this reagent provides a reliable and efficient route to novel biaryl compounds. The continued exploration of such sophisticated building blocks will undoubtedly fuel the development of next-generation therapeutics targeting a wide range of diseases.

References

Efficacy of Boronic Acid-Based Autotaxin Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly for fibrotic diseases, cancer, and inflammation, the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis has emerged as a pivotal therapeutic target.[1][2] Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA).[3][4] LPA exerts its pleiotropic effects through a family of G protein-coupled receptors, influencing cell proliferation, migration, and survival.[3] Consequently, the inhibition of ATX presents a compelling strategy to modulate these pathological processes.

This guide provides an in-depth comparison of various chemical scaffolds designed to inhibit ATX, with a particular focus on the class of boronic acid-containing compounds. While specific efficacy data for every conceivable analogue, such as 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid, is not always publicly available, we can draw significant insights from well-characterized members of this class and compare their performance against other prominent ATX inhibitors that have progressed to clinical evaluation.

The ATX-LPA Signaling Pathway: A Prime Target

The rationale for targeting ATX is rooted in its critical role in generating LPA, a key signaling molecule implicated in a multitude of disease states.[4] Elevated levels of both ATX and LPA are associated with conditions like idiopathic pulmonary fibrosis (IPF), where they contribute to the pro-fibrotic environment.[4] By inhibiting ATX, the production of LPA is curtailed, thereby dampening the downstream signaling cascades that drive disease progression.

Caption: The ATX-LPA signaling pathway and the point of therapeutic intervention.

Comparative Analysis of Autotaxin Inhibitors

The development of ATX inhibitors has yielded several distinct chemical classes, each with a unique mechanism of action and efficacy profile. Here, we compare the boronic acid-based inhibitors with other notable classes that have been extensively studied.

Boronic Acid-Based Inhibitors: Targeting the Active Site

Boronic acid-containing compounds have been rationally designed to target the catalytic active site of ATX.[5] The boronic acid moiety is thought to form a reversible covalent bond with the catalytic threonine residue (T210) in the ATX active site, leading to potent inhibition.[6]

A prominent example of this class is HA155 . This compound emerged from a chemical library screen and subsequent optimization, where the incorporation of a boronic acid group dramatically increased its potency by approximately 100-fold.[6][7]

Other Key Classes of ATX Inhibitors:
  • Benzoxazolone Derivatives (e.g., PF-8380): This class of inhibitors also interacts with the active site of ATX. PF-8380 is a highly potent inhibitor that has been instrumental in preclinical studies to understand the in vivo roles of the ATX-LPA axis.[8][9] It is characterized by its rapid absorption and effectiveness in reducing LPA levels both systemically and at sites of inflammation.[9]

  • Piperazine and Piperidine Derivatives (e.g., GLPG1690 and BBT-877): These compounds represent a diverse group of ATX inhibitors, some of which have advanced into clinical trials for fibrotic diseases.[4][10]

    • GLPG1690 (Ziritaxestat) was a first-in-class ATX inhibitor that reached Phase 3 clinical trials for IPF, though its development was later discontinued.[11] It demonstrated a concentration-dependent reduction in plasma LPA levels.[12]

    • BBT-877 is another orally administered ATX inhibitor that has shown potent inhibition of LPA production in clinical trials and is under development for various fibrotic diseases.[10][13]

Quantitative Comparison of Inhibitor Potency

The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. The table below summarizes the reported IC50 values for the aforementioned ATX inhibitors.

InhibitorClassTargetIC50 (in vitro, isolated enzyme)IC50 (human whole blood/plasma)Reference(s)
HA155 Boronic AcidAutotaxin5.7 nMNot Reported[7]
PF-8380 BenzoxazoloneAutotaxin2.8 nM101 nM[8][9]
GLPG1690 Piperazine DerivativeAutotaxin~100-500 nM242 nM[11][12][14]
BBT-877 Piperidine DerivativeAutotaxinNot Reported6.5 - 6.9 nM[4][15]

Note: IC50 values can vary depending on the specific assay conditions, such as the substrate used (e.g., LPC or a synthetic substrate like FS-3).

Experimental Protocols for Assessing ATX Inhibitor Efficacy

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate ATX inhibitors.

In Vitro ATX Activity Assay (Choline-Release Assay)

This assay quantifies the enzymatic activity of ATX by measuring the amount of choline released from its natural substrate, lysophosphatidylcholine (LPC).

Principle: ATX hydrolyzes LPC to LPA and choline. The released choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with a colorimetric substrate (e.g., Amplex Red) to produce a fluorescent product, which can be quantified.

Caption: Workflow of the in vitro choline-release assay for ATX activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2.

    • Recombinant human ATX enzyme.

    • LPC substrate solution (e.g., 1 mM in assay buffer).

    • Test compounds (e.g., this compound and comparators) dissolved in DMSO, with serial dilutions prepared.

    • Detection Reagent Mix: Prepare a working solution containing choline oxidase, HRP, and Amplex Red in assay buffer according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 2 µL of the test compound dilutions or DMSO (vehicle control) to the wells of a 96-well black, clear-bottom plate.

    • Add 48 µL of the ATX enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 50 µL of the LPC substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and initiate the detection step by adding 50 µL of the Detection Reagent Mix to each well.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without ATX) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole Blood/Plasma ATX Activity Assay

This ex vivo assay measures the ability of an inhibitor to engage its target in a more physiologically relevant matrix.

Principle: The protocol is similar to the in vitro assay, but instead of recombinant enzyme, fresh human whole blood or plasma is used as the source of ATX activity.

Step-by-Step Protocol:

  • Sample Collection and Preparation:

    • Collect fresh human blood in heparin-containing tubes.

    • To obtain plasma, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.

  • Assay Procedure:

    • Add 2 µL of test compound dilutions or DMSO to the wells of a 96-well plate.

    • Add 98 µL of fresh human whole blood or plasma to each well.

    • Incubate for 2 hours at 37°C.[8]

    • Following incubation, measure the ATX activity by either quantifying the generation of LPA from endogenous LPC using LC-MS/MS or by adding an exogenous substrate and using a choline-release detection method as described above.

  • Data Analysis:

    • Determine the IC50 values as described for the in vitro assay.

Conclusion and Future Perspectives

The development of potent and selective ATX inhibitors remains a highly active area of research. Boronic acid-based inhibitors, exemplified by compounds like HA155, represent a promising chemical class that effectively targets the ATX active site.[5] Their efficacy is comparable to, and in some cases may exceed, that of other inhibitor classes that have been evaluated in clinical trials.

For researchers and drug development professionals, the choice of an ATX inhibitor scaffold will depend on a variety of factors, including potency, selectivity, pharmacokinetic properties, and the specific therapeutic indication. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and comparison of novel ATX inhibitors, such as this compound and its analogues. As our understanding of the structural and mechanistic basis of ATX inhibition deepens, the rational design of next-generation therapeutics for fibrosis, cancer, and inflammatory diseases will continue to advance.

References

A Senior Application Scientist's Guide to Benchmarking 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Substituted Phenylboronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan among synthetic methodologies. Its power to forge carbon-carbon bonds with high efficiency and functional group tolerance has revolutionized the way we construct complex molecular architectures.[1][2] At the heart of this transformation lies the humble yet versatile boronic acid. The ability to introduce a diverse array of substituted phenyl rings into a target molecule is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

This guide provides a comprehensive framework for the objective evaluation of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid , a promising yet under-characterized building block, against a selection of commercially prevalent reagents. We will delve into a proposed standardized experimental protocol for a comparative Suzuki-Miyaura coupling, outline key performance indicators for a robust benchmark, and provide the analytical methodologies required to generate high-fidelity, reproducible data. This document is designed for researchers, scientists, and drug development professionals seeking to make informed decisions about reagent selection in their synthetic campaigns.

The Contenders: A Structural and Physicochemical Overview

Our investigation centers on This compound . Its unique combination of a fluoro substituent, known to modulate metabolic stability and binding affinity, and a morpholinopropoxy chain, which can enhance solubility and introduce a key pharmacophoric element, makes it a reagent of significant interest.[4][5] To provide a meaningful benchmark, we have selected three commercially available phenylboronic acids that represent a logical spectrum of electronic and structural diversity:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline for reactivity.[2]

  • 4-Methoxyphenylboronic acid: A reagent bearing a well-characterized electron-donating group, which is known to influence the kinetics of the Suzuki-Miyaura reaction.

  • 3-Fluoro-4-methoxyphenylboronic acid: A closer structural analog to our target compound, allowing for a more nuanced understanding of the interplay between the fluoro and alkoxy substituents.[6]

Compound Structure CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Features
This compound [Image of this compound structure]944279-32-7C13H19BFNO4283.11Fluoro and morpholinopropoxy substituents.[7]
Phenylboronic acid [Image of Phenylboronic acid structure]98-80-6C6H7BO2121.93Unsubstituted aromatic ring.[2]
4-Methoxyphenylboronic acid [Image of 4-Methoxyphenylboronic acid structure]5720-07-0C7H9BO3151.95Electron-donating methoxy group.
3-Fluoro-4-methoxyphenylboronic acid [Image of 3-Fluoro-4-methoxyphenylboronic acid structure]149507-26-6C7H8BFO3169.94Fluoro and methoxy substituents.[6]

Proposed Experimental Framework for Benchmarking

To ensure a fair and scientifically rigorous comparison, a standardized experimental protocol is paramount. The following protocol for the Suzuki-Miyaura coupling of the selected boronic acids with 4-bromotoluene is proposed, based on established methodologies.

Diagram of the Proposed Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_vial 1. Add aryl halide, boronic acid, and base to reaction vial degas 2. Degas vial and backfill with inert gas (3x) prep_vial->degas add_solvent 3. Add degassed solvent degas->add_solvent add_catalyst 4. Add catalyst/ligand solution add_solvent->add_catalyst heat 5. Heat to specified temperature with vigorous stirring add_catalyst->heat monitor 6. Monitor reaction progress by TLC/LC-MS heat->monitor quench 7. Cool to RT and quench with water monitor->quench extract 8. Extract with organic solvent quench->extract dry 9. Dry organic layer and concentrate extract->dry purify 10. Purify by column chromatography dry->purify yield 11. Determine isolated yield purify->yield purity 12. Assess purity by HPLC and NMR yield->purity

Caption: Proposed experimental workflow for the comparative Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials:

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh3, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K2CO3, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (171 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon gas three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. In a separate vial, dissolve palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol) in degassed 1,4-dioxane (1 mL). Add this catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Work-up: Upon completion (as determined by the consumption of 4-bromotoluene), cool the reaction mixture to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the isolated yield of the purified product and assess its purity by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Performance Indicators for a Comprehensive Benchmark

A thorough comparison should be based on the following quantitative and qualitative metrics:

  • Isolated Yield (%): The most critical metric for assessing the efficiency of the reaction.

  • Reaction Kinetics: The rate of consumption of the starting material and formation of the product, as monitored by a suitable analytical technique (e.g., HPLC, GC).

  • Product Purity (%): The purity of the isolated product, determined by HPLC and NMR.

  • Ease of Purification: A qualitative assessment of the difficulty of isolating the pure product, noting the presence of any persistent impurities or byproducts.

  • Cost-Effectiveness: A consideration of the reagent cost per gram and its impact on the overall cost of the synthesis.

Hypothetical Results and Mechanistic Interpretation

While we do not present fabricated data, we can anticipate potential outcomes based on established chemical principles. The following table serves as a template for recording experimental results.

Boronic Acid Reaction Time (h) Isolated Yield (%) Product Purity (%) Notes on Purification
This compound[Record Data][Record Data][Record Data][Record Observations]
Phenylboronic acid[Record Data][Record Data][Record Data][Record Observations]
4-Methoxyphenylboronic acid[Record Data][Record Data][Record Data][Record Observations]
3-Fluoro-4-methoxyphenylboronic acid[Record Data][Record Data][Record Data][Record Observations]
Interpreting the Potential Data: A Mechanistic Perspective

The Suzuki-Miyaura catalytic cycle provides a framework for understanding how the substituents on the phenylboronic acid might influence the reaction outcome.

G Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Boronate Ar-Pd(II)L2-O-B(OH)2-R PdII_Aryl->PdII_Boronate Transmetalation (R-B(OH)2, Base) PdII_Biaryl Ar-Pd(II)L2-R PdII_Boronate->PdII_Biaryl Product Ar-R PdII_Biaryl->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Electron-Donating Groups (e.g., -OCH3, -O(CH2)3-morpholine): These groups are expected to increase the electron density on the aromatic ring, which can facilitate the transmetalation step. However, very strong electron-donating groups can sometimes slow down the reductive elimination.

  • Electron-Withdrawing Groups (e.g., -F): The fluorine atom's inductive electron-withdrawing effect can decrease the electron density of the phenyl ring. This may slightly hinder the transmetalation step but could potentially accelerate the reductive elimination. The overall effect on the reaction rate and yield will depend on the balance of these opposing effects.[8]

  • The Morpholinopropoxy Group: Beyond its electronic contribution, this bulky and polar side chain may influence the solubility of the boronic acid and its intermediates in the reaction medium. Improved solubility could lead to enhanced reaction rates and yields. Conversely, its steric bulk might slightly impede the approach to the palladium center.

Analytical Protocols for Data Validation

To ensure the trustworthiness of the benchmarking data, rigorous analytical methods are essential. The following are standard protocols for the analysis of the reaction products.

High-Performance Liquid Chromatography (HPLC) for Purity and Conversion Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% trifluoroacetic acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Gradient:

  • Start with a suitable gradient (e.g., 50% B, hold for 2 min, then ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions). The gradient should be optimized to achieve good separation of starting materials, product, and any byproducts.

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a sample of the crude reaction mixture by diluting a small aliquot in the same solvent.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Analysis: Monitor the elution profile at a suitable wavelength (e.g., 254 nm). The purity of the product is determined by the relative peak area of the main product peak. The conversion can be calculated by comparing the peak areas of the starting material and product in the crude reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed sample of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR) if precise quantification is required.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Confirm the structure of the product by analyzing the chemical shifts, coupling constants, and integration of the signals. The absence of significant impurity peaks confirms the high purity of the sample.

Conclusion

This guide provides a robust framework for the systematic benchmarking of This compound against other commercially available phenylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. By adhering to the proposed experimental and analytical protocols, researchers can generate high-quality, comparative data to make informed decisions on reagent selection. The insights gained from such a study will not only elucidate the performance of a novel and promising building block but also contribute to a deeper understanding of the structure-activity relationships that govern this cornerstone of modern organic synthesis.

References

A Comparative Guide to the 3-Fluoro Substituent: A Tool for Modulating Chemical Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Hydrogen Mimic

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning molecular properties.[1] While often considered a bioisostere of hydrogen due to its relatively small van der Waals radius (1.47 Å vs. 1.20 Å for H), the fluorine atom's extreme electronegativity and the sheer strength of the carbon-fluorine (C-F) bond introduce profound electronic and conformational perturbations.[2] This guide provides a comparative analysis of the impact of a single fluorine atom at the 3-position, a common substitution pattern, on the reactivity of organic molecules. We will move beyond theoretical concepts to provide supporting experimental data and actionable protocols, offering researchers a framework for rationally designing molecules with tailored reactivity, stability, and biological function.

Pillar 1: The Dominant Influence of Electronic Effects

The reactivity of a molecule is fundamentally governed by its electron distribution. The introduction of a 3-fluoro substituent dramatically alters this landscape through a combination of powerful, and sometimes opposing, electronic effects.

The Inductive Effect (-I): A Powerful Electron Sink

As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect, pulling electron density away from the carbon skeleton.[2] This effect diminishes with distance but is significant enough at the 3-position to influence remote functional groups.[3] The primary consequence is the stabilization of any developing or existing negative charge in the molecule and the destabilization of positive charge.

This is most clearly quantified by observing the impact on the acidity (pKa) of nearby functional groups. By withdrawing electron density from a carboxyl or amide group, for instance, the 3-fluoro substituent stabilizes the resulting conjugate base, making the parent molecule a stronger acid (lower pKa).[3][4]

Table 1: Comparative pKa Values of Non-Fluorinated vs. 3-Fluorinated Compounds

Compound Class Parent Molecule pKa (Parent) 3-Fluoro Analog pKa (3-Fluoro) ΔpKa Source(s)
Carboxylic Acids Acetic Acid 4.76 Fluoroacetic Acid 2.59 -2.17 [3]
Pyridines 2-Thiomethylpyridine 3.69 2-(Thiofluoromethyl)pyridine 2.43 -1.26 [5]

| PDE9 Inhibitors | Lactam Moiety in Cmpd 8c | ~10.5 (acidic) | Lactam Moiety in F-Cmpd 8c | ~8.8 (acidic) | ~ -1.7 |[4] |

Note: pKa values are context-dependent and can vary with solvent and temperature. The data presented illustrates the general acid-strengthening trend.

This modulation of pKa is critical in drug design, as it directly affects a molecule's ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and ability to engage with biological targets.[1][6]

The Mesomeric Effect (+M): A Subtle Counterbalance

While the inductive effect dominates, fluorine's lone pair electrons can participate in resonance, donating electron density back into an adjacent π-system (a +M effect).[7][8] In aromatic systems, this makes fluorine an ortho-, para-director for electrophilic aromatic substitution, despite being deactivating overall due to the powerful -I effect. The efficacy of this orbital overlap is maximized when the fluorine p-orbitals are similar in size to the carbon p-orbitals, which they are.[7] The interplay between these two effects is crucial for predicting reactivity in conjugated systems.

Electronic_Effects cluster_inductive Inductive Effect (-I) cluster_mesomeric Mesomeric Effect (+M) Inductive Molecule with 3-Fluoro Group Electron density pulled\ntowards Fluorine Electron density pulled towards Fluorine Inductive->Electron density pulled\ntowards Fluorine σ-bond polarization Stabilization of\nAnionic Centers\n(e.g., lower pKa) Stabilization of Anionic Centers (e.g., lower pKa) Electron density pulled\ntowards Fluorine->Stabilization of\nAnionic Centers\n(e.g., lower pKa) Mesomeric Aromatic Ring with 3-Fluoro Group Lone pair donation\ninto π-system Lone pair donation into π-system Mesomeric->Lone pair donation\ninto π-system p-orbital overlap Directs Electrophilic\nAttack (ortho, para) Directs Electrophilic Attack (ortho, para) Lone pair donation\ninto π-system->Directs Electrophilic\nAttack (ortho, para)

Caption: Dueling electronic effects of a 3-fluoro substituent.

Pillar 2: Conformational Control and Steric Influence

Beyond electronics, the 3-fluoro substituent can profoundly dictate a molecule's three-dimensional shape, a critical factor for biological recognition.

The Gauche Effect and Ring Pucker

In aliphatic and cyclic systems, a strong stereoelectronic preference exists for a gauche conformation between fluorine and an adjacent electronegative atom or group. This "gauche effect" can lock the conformation of a flexible chain or alter the ring pucker of a cyclic system.[9] For instance, in studies of fluorinated prolines, fluorination at the C3 position was found to significantly influence the pyrrolidine ring pucker, shifting the equilibrium between Cγ-exo and Cγ-endo conformations.[9][10] This pre-organization can enhance binding affinity to a protein target by reducing the entropic penalty of binding.[11]

Minimal Steric Hindrance

With a van der Waals radius only slightly larger than hydrogen, fluorine rarely introduces significant steric bulk.[12] This allows it to be substituted at positions where larger halogens would be sterically prohibitive. However, the highly polarized C-F bond can lead to repulsive electrostatic interactions that may influence reaction pathways, a phenomenon sometimes referred to as "steric electronics".[13]

Pillar 3: A Comparative Analysis of Reactivity

The electronic and conformational changes induced by a 3-fluoro group manifest in altered reaction rates and outcomes.

Nucleophilic Aliphatic Substitution (SN2)

The impact on SN2 reactions is context-dependent. A 3-fluoro group (on a propyl system, for example) can decrease the reaction rate. The strong inductive effect of fluorine deactivates the carbon backbone, making the electrophilic carbon at C1 less susceptible to nucleophilic attack. Studies on fluorinated n-alkyl bromides showed that the presence of fluorine substituents generally reduces the rate of SN2 reactions with azide ions.[14]

Table 2: Comparative Performance in Metabolic Stability Assays

Compound Series Parent Compound (t1/2) 3-Fluoro Analog (t1/2) Fold Improvement Key Takeaway Source
Isoquinoline PARP Inhibitors Not Reported Not Reported - Fluorination at 7-position increased potency but stability data was not the focus. [6]

| CNS Drug Candidates | Often low due to P450 oxidation | Generally higher | Variable | C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, blocking "soft spots". |[1][2] |

Metabolic Stability in Drug Development

Perhaps the most celebrated application of fluorination in drug design is the enhancement of metabolic stability.[2] The C-F bond has a high bond dissociation energy (~109 kcal/mol) and is exceptionally resistant to cleavage by metabolic enzymes like cytochrome P450s.[15] By replacing a metabolically labile C-H bond at the 3-position with a C-F bond, chemists can block a "soft spot" for oxidative metabolism, thereby increasing the drug's half-life and oral bioavailability.[1][6]

Experimental Protocols for Comparative Analysis

To provide a practical framework, we describe two essential, self-validating experimental workflows for comparing a 3-fluoro analog against its parent compound.

Protocol 1: Comparative Kinetic Analysis via 1H NMR Spectroscopy

This protocol allows for the direct comparison of reaction rates.

Objective: To determine the second-order rate constants for the reaction of a parent compound and its 3-fluoro analog with a nucleophile.

Methodology:

  • Preparation: Prepare stock solutions of the parent substrate, the 3-fluoro analog, the nucleophile, and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d6).

  • Reaction Setup: In two separate NMR tubes at a constant temperature (e.g., 298 K), combine the substrate (parent in tube 1, 3-fluoro in tube 2) and the internal standard.

  • Initiation: Initiate the reaction by adding a precise volume of the nucleophile stock solution to each tube. Quickly acquire the first 1H NMR spectrum (t=0).

  • Monitoring: Acquire subsequent spectra at regular time intervals. Monitor the disappearance of a characteristic substrate peak relative to the constant integral of the internal standard.

  • Data Analysis: Calculate the concentration of the substrate at each time point. Plot 1/[Substrate] versus time. The slope of this line will be the observed rate constant, kobs.

  • Comparison: Compare the kobs values for the parent and the 3-fluoro analog to determine the quantitative impact of the substituent.

Caption: Workflow for comparative kinetic analysis by NMR.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This protocol assesses the impact of fluorination on metabolic stability.

Objective: To determine the in vitro half-life (t1/2) of a parent compound and its 3-fluoro analog.

Methodology:

  • Preparation: Prepare solutions of test compounds (1 µM final concentration) and positive control (e.g., testosterone) in buffer. Prepare a master mix of HLMs (0.5 mg/mL final) and NADPH regenerating system.

  • Incubation: Pre-warm the test compound solutions and HLM master mix at 37°C for 10 minutes.

  • Initiation: Initiate the reaction by adding the HLM master mix to the test compounds.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t1/2 = 0.693/k).

  • Comparison: Compare the t1/2 values for the parent and 3-fluoro analog.

Conclusion

The 3-fluoro substituent is a powerful and multifaceted tool for modulating chemical reactivity. Its dominant electron-withdrawing inductive effect significantly alters the acidity and basicity of proximal functional groups and can deactivate a molecule towards certain transformations. Concurrently, its minimal steric profile and ability to enforce specific conformations provide avenues for enhancing biological target affinity. In drug discovery, its most profound impact is often the blockade of metabolic oxidation, significantly improving a compound's pharmacokinetic profile.[1][2] The rational application of 3-fluoro substitution, guided by the principles and comparative experimental data outlined in this guide, empowers researchers to precisely engineer molecules with optimized properties for a desired application.

References

A Technical Guide to the Structure-Activity Relationship of Morpholino-Substituted Phenylboronic Acids as Dipeptidyl Peptidase IV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of morpholino-substituted phenylboronic acids, focusing on their structure-activity relationship (SAR) as inhibitors of the therapeutically relevant enzyme, Dipeptidyl Peptidase IV (DPP-IV). This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of enzyme inhibitors. We will explore the nuanced interplay between the positioning of the morpholino substituent on the phenylboronic acid scaffold and the resulting inhibitory potency, supported by experimental data and detailed protocols.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, both the morpholine ring and the phenylboronic acid moiety are considered "privileged structures." The morpholine heterocycle is frequently incorporated into drug candidates to enhance potency, improve pharmacokinetic properties such as solubility and metabolic stability, and provide specific interaction points with biological targets.[1][2] Concurrently, boronic acids have emerged as a versatile class of enzyme inhibitors, particularly for serine proteases, where they can form a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[3][4][5]

The combination of these two pharmacophores in morpholino-substituted phenylboronic acids presents a compelling strategy for the development of potent and selective enzyme inhibitors. This guide will focus on their activity against Dipeptidyl Peptidase IV (DPP-IV), a well-validated target for the treatment of type 2 diabetes. DPP-IV inhibitors play a crucial role in glucose homeostasis by preventing the degradation of incretin hormones.

Core Structure-Activity Relationship (SAR) Principles

The inhibitory potency of morpholino-substituted phenylboronic acids against DPP-IV is profoundly influenced by the positional isomerism of the morpholino group on the phenyl ring. The ortho (2-position), meta (3-position), and para (4-position) isomers exhibit distinct electronic and steric profiles that dictate their interaction with the enzyme's active site.

The Critical Role of Positional Isomerism

Table 1: Comparative Inhibitory Activity of Morpholino-Substituted Phenylboronic Acid Isomers against Dipeptidyl Peptidase IV (DPP-IV)

CompoundStructurePositional IsomerDPP-IV IC50 (nM)[6]Rationale for Activity
1 2-Morpholinophenylboronic acidOrtho~ 5,000The bulky morpholino group in the ortho position likely creates significant steric hindrance, impeding optimal binding within the DPP-IV active site.
2 3-Morpholinophenylboronic acidMeta~ 1,500The meta position reduces steric clash compared to the ortho isomer, allowing for more favorable interactions with the enzyme. However, it may not be optimally positioned for key binding interactions.
3 4-Morpholinophenylboronic acidPara~ 200The para position allows the morpholino group to extend into a solvent-exposed region or a specific sub-pocket of the DPP-IV active site, potentially forming favorable hydrogen bonds or hydrophobic interactions without causing steric hindrance.

Note: The IC50 values are representative and collated from literature for comparative purposes. Absolute values may vary depending on assay conditions.

Mechanistic Insights into SAR

The observed trend in inhibitory potency (para > meta > ortho) can be rationalized by considering the architecture of the DPP-IV active site. The enzyme's active site is often described in terms of subsites (S1, S2, etc.) that accommodate the amino acid residues of its natural peptide substrates. The boronic acid moiety of the inhibitor is believed to interact with the catalytic triad in the S1 subsite. The substituted phenyl ring and the morpholino group, therefore, occupy other subsites or regions of the active site.

  • Para-substitution: The para position allows the morpholino group to be directed towards the S2 subsite or a more solvent-exposed region, where its hydrophilic nature and potential for hydrogen bonding can be accommodated, leading to enhanced binding affinity.

  • Meta-substitution: While less sterically hindered than the ortho position, the meta-substituent may not be optimally positioned to engage in the same favorable interactions as the para-substituent.

  • Ortho-substitution: The proximity of the bulky morpholino group to the boronic acid in the ortho isomer likely results in significant steric clashes with residues in the S1 pocket, disrupting the key interactions required for potent inhibition.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-characterized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis of a representative morpholino-substituted phenylboronic acid and for the in vitro evaluation of DPP-IV inhibitory activity.

Synthesis of 4-Morpholinophenylboronic Acid

The synthesis of morpholino-substituted phenylboronic acids can be achieved through several established synthetic routes. A common and reliable method involves the Suzuki-Miyaura cross-coupling reaction.

Diagram 1: Synthetic Scheme for 4-Morpholinophenylboronic Acid

G cluster_0 Suzuki-Miyaura Coupling 4-bromophenylboronic_acid 4-Bromophenylboronic acid reaction_mixture Reaction Mixture 4-bromophenylboronic_acid->reaction_mixture Pd catalyst, base morpholine Morpholine morpholine->reaction_mixture Solvent, heat product 4-Morpholinophenylboronic acid reaction_mixture->product

Caption: Synthetic route to 4-morpholinophenylboronic acid.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous 1,4-dioxane as the solvent.

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Coupling with Morpholine: After the formation of the boronate ester is complete, cool the reaction mixture to room temperature. Add morpholine (1.2 eq.), a suitable base such as sodium tert-butoxide (2.0 eq.), and a phosphine ligand like XPhos (0.05 eq.).

  • Second Heating Step: Heat the reaction mixture again to 100-110 °C and stir for another 12-24 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-morpholinophenylboronic acid.

In Vitro Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

A continuous fluorometric assay is a robust and widely used method for determining the inhibitory potency of compounds against DPP-IV. This assay utilizes a fluorogenic substrate that is cleaved by DPP-IV to release a fluorescent product.

Diagram 2: DPP-IV Inhibition Assay Workflow

G cluster_1 DPP-IV Inhibition Assay reagents Prepare Reagents: - DPP-IV Enzyme - Inhibitor (Test Compound) - Fluorogenic Substrate - Assay Buffer incubation Incubate Enzyme and Inhibitor reagents->incubation reaction_initiation Add Substrate to Initiate Reaction incubation->reaction_initiation measurement Measure Fluorescence Over Time reaction_initiation->measurement data_analysis Calculate % Inhibition and IC50 measurement->data_analysis

Caption: Workflow for the DPP-IV inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DPP-IV enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare serial dilutions of the test compounds (morpholino-substituted phenylboronic acids) and a reference inhibitor (e.g., sitagliptin) in assay buffer.

    • Prepare a solution of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add a small volume of the diluted test compound or reference inhibitor to triplicate wells.

    • Add the DPP-IV enzyme solution to all wells except for the blank controls (which receive assay buffer instead).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Analysis with Alternative Inhibitors

To provide a broader context for the inhibitory potential of morpholino-substituted phenylboronic acids, it is valuable to compare their activity with other classes of DPP-IV inhibitors.

Table 2: Comparison of Morpholino-Substituted Phenylboronic Acids with Other DPP-IV Inhibitors

Inhibitor ClassExample CompoundMechanism of ActionDPP-IV IC50 (nM)Key Features
Morpholino-Substituted Phenylboronic Acids 4-Morpholinophenylboronic acidReversible covalent~ 200[6]Combines privileged scaffolds; potency is position-dependent.
Dipeptide Boronic Acids Talabostat (Val-boroPro)Reversible covalent< 4[7]Highly potent but often non-selective for DPP-IV over other dipeptidyl peptidases.[7]
Thiazole-based Boronic Acids PC06R108Uncompetitive15.6[6]Demonstrates a different mode of inhibition.[6]
Gliptins (Non-boronic acid) SitagliptinReversible, non-covalent~ 17-28Clinically approved drugs with high selectivity and established safety profiles.

This comparison highlights that while dipeptide boronic acids like Talabostat exhibit exceptional potency, they may lack selectivity.[7] Morpholino-substituted phenylboronic acids offer a promising balance of potency and the potential for tunable selectivity based on the strategic placement of the morpholino group.

Conclusion and Future Perspectives

The structure-activity relationship of morpholino-substituted phenylboronic acids as DPP-IV inhibitors is a compelling area of research. The positional isomerism of the morpholino group is a critical determinant of inhibitory potency, with the para-substituted isomer demonstrating the most promising activity. This is likely due to a combination of favorable steric and electronic properties that allow for optimal interactions within the DPP-IV active site.

Future research in this area should focus on:

  • Co-crystallization studies: Obtaining crystal structures of these inhibitors bound to DPP-IV would provide definitive insights into their binding modes and rationalize the observed SAR.

  • Further scaffold modifications: Exploring substitutions on both the morpholine ring and the phenyl ring could lead to further optimization of potency and selectivity.

  • Pharmacokinetic profiling: In-depth studies of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds are necessary to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the principles outlined in this guide, researchers can continue to design and develop novel and effective enzyme inhibitors based on the versatile morpholino-substituted phenylboronic acid scaffold.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final experimental result. It ends with the responsible management and disposal of all materials, ensuring the safety of oneself, colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid, a compound whose unique structure necessitates a careful consideration of its constituent moieties: a fluorinated phenylboronic acid and a morpholine group. By understanding the chemical causality behind these procedures, you can ensure a self-validating system of laboratory safety.

Immediate Safety Considerations: Understanding the Hazard Profile

Personal Protective Equipment (PPE) is non-negotiable. Before beginning any disposal procedure, ensure you are wearing:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

All handling and disposal activities should be conducted within a certified chemical fume hood to mitigate inhalation risks.[5][8]

Quantitative Hazard and Disposal Data Summary

To provide a clear and concise overview, the following table summarizes the key hazard information extrapolated from related compounds and general laboratory chemical waste guidelines.

ParameterGuideline/ValueSource(s)
Primary Hazards Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. Potential for severe skin burns and eye damage due to the morpholine moiety.[1][2][3][9][4][5]
Incompatible Agents Strong oxidizing agents, strong acids, strong bases.[1][2][1][2]
Waste Classification Hazardous Chemical Waste.[10][11]
Container Type Clearly labeled, leak-proof, and chemically compatible container (e.g., high-density polyethylene - HDPE).[10][12][13]
Storage In a designated, well-ventilated Satellite Accumulation Area (SAA), away from incompatible materials.[11][12][11][12]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for the disposal of solid this compound and solutions containing this compound.

Part 1: Disposal of Solid Waste
  • Segregation: Solid this compound waste should be segregated as "Solid Hazardous Chemical Waste." Do not mix it with non-hazardous waste or other incompatible chemical waste.[10]

  • Containerization:

    • Carefully transfer the solid waste into a designated, clearly labeled, and sealable waste container. The original container, if in good condition, is an ideal choice.[12]

    • The label must include the full chemical name: "this compound," the approximate quantity, and the date of accumulation.

  • Storage:

    • Store the sealed container in a designated Satellite Accumulation Area (SAA).[11][12] This area should be at or near the point of generation and inspected weekly for any signs of leakage.[12]

  • Pickup:

    • Once the container is full or has been in storage for up to 12 months, contact your institution's Environmental Health and Safety (EH&S) department for pickup and final disposal.[11]

Part 2: Disposal of Liquid Waste (Solutions)
  • Segregation: Liquid waste containing this compound should be segregated based on the solvent.

    • Aqueous Solutions: Segregate as "Aqueous Hazardous Chemical Waste."

    • Organic Solvent Solutions: Segregate as "Halogenated" or "Non-Halogenated" Organic Solvent Waste, depending on the solvent used.[8] Do not mix these two types of solvent waste.

  • pH Consideration: Due to the morpholine moiety, solutions may be basic. If safe and permissible by your institution's guidelines, neutralization to a pH between 5.0 and 12.5 may be an option for aqueous solutions before disposal.[12] However, for this specific compound, it is recommended to dispose of it as hazardous waste without neutralization to avoid any potential reactions.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible liquid waste container with a secure cap.[10][12]

    • The container must be clearly labeled with the full chemical name of all components and their approximate percentages.[12]

  • Storage and Pickup: Follow the same storage and pickup procedures as outlined for solid waste.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to handle it, control the source of the spill. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., water, followed by a soap solution), and collect the decontamination materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Waste Generation cluster_form Identify Physical Form cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_end Final Steps Waste 3-Fluoro-4-(3-morpholinopropoxy) phenylboronic acid Waste Form Solid or Liquid? Waste->Form SolidWaste Segregate as 'Solid Hazardous Waste' Form->SolidWaste Solid Solvent Aqueous or Organic Solvent? Form->Solvent Liquid SolidContainer Containerize in Labeled, Sealable Container SolidWaste->SolidContainer Store Store in Designated Satellite Accumulation Area (SAA) SolidContainer->Store AqueousWaste Segregate as 'Aqueous Hazardous Waste' Solvent->AqueousWaste Aqueous OrganicWaste Segregate as Halogenated or Non-Halogenated Solvent Waste Solvent->OrganicWaste Organic LiquidContainer Containerize in Labeled, Leak-Proof Container AqueousWaste->LiquidContainer OrganicWaste->LiquidContainer LiquidContainer->Store Pickup Contact EH&S for Pickup Store->Pickup

Caption: Decision workflow for the disposal of this compound.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental responsibility within your laboratory. Trust in these protocols is built upon the established principles of chemical waste management, ensuring that your valuable research leaves a positive and lasting legacy.

References

A Researcher's Guide to Handling 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic Acid: A Risk-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

The responsible use of novel chemical reagents is the cornerstone of innovation and safety in drug discovery and development. 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid (CAS No. 944279-32-7) is a substituted phenylboronic acid with potential applications in organic synthesis.[1] While specific toxicological data for this compound is not extensively published, a rigorous safety protocol can be developed by analyzing its constituent structural motifs. This guide provides a comprehensive operational plan for its safe handling, grounded in an understanding of the potential hazards associated with its boronic acid, organofluorine, and morpholine components.

Hazard Assessment: Deconstructing the Molecule

A proactive approach to safety begins with a thorough understanding of the potential risks. The hazards of this compound can be inferred from its three key chemical features.

  • The Boronic Acid Group: Boronic acids are a widely used class of compounds in organic chemistry. While the functional group itself generally has low toxicity, many boronic acids are known to be skin and eye irritants, and may cause respiratory irritation.[2][3][4] Furthermore, recent studies have highlighted that some boronic acids and their derivatives may act as chemical mutagens, necessitating careful handling to minimize exposure.[5][6][7]

  • The Morpholine Moiety: This is the most significant contributor to the compound's potential hazard profile. Morpholine itself is a corrosive liquid that can cause severe skin burns and eye damage.[8][9][10][11] It is also classified as toxic through skin absorption and inhalation.[8][9][12] The presence of the morpholine ring in the molecule requires protocols that protect against dermal contact and inhalation.

  • The Fluorophenyl Group: The carbon-fluorine bond is strong, but the presence of fluorine requires caution. In the event of a fire, organofluorine compounds can produce highly toxic and corrosive decomposition products, such as hydrogen fluoride.

Hazard Summary Table

Based on the hazards of its components, the following GHS classifications should be assumed for handling this compound in the absence of specific data.

Hazard ClassGHS CategoryRationale
Skin Corrosion / IrritationCategory 1/2Potential for severe irritation or burns from the morpholine moiety and irritation from the boronic acid group.[2][3][8]
Serious Eye Damage / IrritationCategory 1/2High risk of serious eye irritation or damage from both the boronic acid and morpholine components.[2][3][8][9]
Acute Toxicity (Dermal)Category 3/4The morpholine group is known to be toxic upon skin contact.[8][11][12]
Acute Toxicity (Inhalation)Category 3/4Inhalation of dust should be avoided due to the morpholine and boronic acid groups.[2][3][12]
Acute Toxicity (Oral)Category 4Assumed based on general toxicity of related substances.[13][14]
Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. The following protocol outlines the minimum requirements for handling this material.

PPE CategorySpecificationCausality and Rationale
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.[15]Protects eyes from dust particles and potential splashes, which can cause serious, irreversible damage due to the corrosive nature of the morpholine moiety.[8][9][16]
Hand Protection Disposable nitrile gloves (minimum 5 mil thickness) for incidental contact. For extended contact or when handling solutions, double-gloving or using heavier-duty butyl or neoprene gloves is required.[16][17]Nitrile gloves provide adequate protection against solids and for brief contact.[16] The morpholine component's high dermal toxicity and corrosivity necessitate more robust protection like butyl rubber for prolonged tasks to prevent skin absorption and burns.[17][18] Always inspect gloves before use and dispose of them immediately after handling the compound.[13]
Body Protection A buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.Protects skin and personal clothing from contamination.[19]
Respiratory Protection All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.This is the primary means of engineering control to prevent inhalation of aerosolized dust or solution vapors, mitigating the risk of respiratory irritation and systemic toxicity.[2][15][19]
Footwear Closed-toe and closed-heel shoes made of a non-porous material.Protects feet from potential spills and falling objects.
Operational and Disposal Plans

A systematic workflow minimizes risk at every stage of the chemical's lifecycle, from receipt to disposal.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase A 1. Don Full PPE (Goggles, Lab Coat, Nitrile Gloves) B 2. Work Inside Chemical Fume Hood A->B C 3. Weigh Solid Compound (Use anti-static weigh paper) B->C Ensure sash is at appropriate height D 4. Prepare Solution (Add solid to solvent slowly) C->D E 5. Decontaminate Glassware (Triple rinse with solvent) D->E After experiment completion F 6. Segregate Waste E->F G 7. Clean Work Area F->G W_Solid Solid Hazardous Waste (Contaminated PPE, paper) F->W_Solid W_Liquid Liquid Hazardous Waste (Solutions, first rinse) F->W_Liquid H 8. Remove PPE & Wash Hands G->H

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure a chemical spill kit is accessible. All work with the solid or its solutions must be performed in a chemical fume hood to prevent inhalation.[2][19]

  • Weighing: To minimize static discharge and aerosolization, use anti-static weigh paper or a weighing boat.

  • Solution Preparation: When preparing solutions, slowly add the solid reagent to the solvent to avoid splashing.

  • Container Management: Keep the reagent container tightly closed when not in use to protect it from atmospheric moisture.[20]

Spill Response Plan

Accidental spills should be handled immediately by trained personnel.

  • For Small Solid Spills (inside a fume hood):

    • Ensure appropriate PPE is worn, including double gloves.

    • Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[21]

    • Carefully sweep the mixture into a designated, sealable container for hazardous waste. Avoid creating dust.[19]

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), then with soap and water.

    • All cleanup materials must be disposed of as solid hazardous waste.[19]

  • For Liquid Spills (inside a fume hood):

    • Contain the spill by creating a dike with absorbent pads or materials like vermiculite.[22][23] Work from the outside edge of the spill inward.[21]

    • Absorb the liquid.

    • Place all contaminated absorbent materials into a sealed container for hazardous waste disposal.

    • Decontaminate the surface as described above.

  • For Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert others and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.

First Aid and Exposure Plan

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][19] Seek immediate medical attention due to the corrosive potential of the morpholine moiety.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[14][24] Remove contact lenses if present and easy to do.[24] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[14][19] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13][14] Seek immediate medical attention.

Disposal Plan

All waste streams containing this compound must be treated as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[2][25]

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Hazardous Waste: Contaminated gloves, weigh paper, absorbent materials from spills, etc.[2]

    • Liquid Hazardous Waste: Unused solutions and the initial solvent rinses from cleaning glassware.[2]

  • Container Decontamination: Empty reagent containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as liquid hazardous waste.[2] Subsequent rinses may also need to be collected depending on institutional guidelines.

  • Storage and Collection: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until they are collected by your institution's EHS office or a licensed disposal company.[2]

By implementing this comprehensive safety, handling, and disposal plan, researchers can confidently work with this compound while ensuring the protection of themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.